6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCEWZBMOTKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376932 | |
| Record name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-35-5 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS 55403-35-5 properties
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (CAS 55403-35-5)
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
This compound, registered under CAS number 55403-35-5, is a heterocyclic compound featuring a pyridinamine core functionalized with a methylpiperazine moiety.[1][2] This strategic combination of a hydrogen bond donor/acceptor (aminopyridine) and a solubilizing, basic group (methylpiperazine) makes it a highly valuable building block in the field of drug discovery. Its structure is a common motif found in a variety of pharmacologically active agents, particularly kinase inhibitors, where it often serves as a key fragment for engaging with the hinge region of the enzyme's active site while providing favorable physicochemical properties.[3][4] This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. These properties dictate its solubility, stability, and reactivity.
1.1: Core Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55403-35-5 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₄ | [1][2] |
| Molecular Weight | 192.26 g/mol | [1][2] |
| Appearance | Brown to black solid | [5] |
| Melting Point | 106-108 °C | [5] |
| Boiling Point | 388.7±42.0 °C (Predicted) | [5] |
| pKa | 9.35±0.29 (Predicted) | [5] |
| InChIKey | NZTCEWZBMOTKCJ-UHFFFAOYSA-N | [2] |
| SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N | [2] |
1.2: Structural Elucidation
The molecule's structure consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a 1-methylpiperazine group. This arrangement provides distinct sites for chemical modification and interaction with biological targets.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 3-Amino-6-(4-methylpiperazin-1-yl)pyridine | 55403-35-5 [amp.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a heterocyclic amine of interest in pharmaceutical research and development. A thorough understanding of properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data with established analytical methodologies, offering a foundational resource for scientists engaged in the characterization and optimization of this and structurally related molecules. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination.
Compound Identification and Structure
This compound is a disubstituted pyridine derivative. The structural features—a basic piperazine ring, a methyl group on the piperazine nitrogen, and an amino group on the pyridine ring—govern its physicochemical and pharmacological characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 55403-35-5 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₀H₁₆N₄ | --INVALID-LINK--[1] |
| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N | --INVALID-LINK--[1] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa values of its conjugate acids determine the charge state of the molecule in different physiological environments, which in turn significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Due to the presence of multiple basic nitrogen atoms (the pyridine ring nitrogen, the amino group nitrogen, and the two nitrogens of the piperazine ring), this molecule is expected to have multiple pKa values. The tertiary amine in the piperazine ring is generally the most basic site. A study on the pKa values of various piperazine derivatives provides context, showing that the second pKa of 1-methylpiperazine is around 9.73 at 298 K[3]. The basicity of the pyridine and amino groups will be lower.
Predicted pKa Values:
-
Most Basic Nitrogen (Piperazine): ~8.5 - 9.5
-
Other Basic Sites (Pyridine, Amino Group): ~4.0 - 6.0
Significance in Drug Development: The ionization state of a drug at physiological pH (typically around 7.4) is a key determinant of its ability to cross biological membranes. A more neutral form is generally more lipophilic and can more readily diffuse across cell membranes, while the ionized form is more water-soluble and may have better dissolution but lower permeability.
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol outlines a robust method for the experimental determination of pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). This parameter is a cornerstone in medicinal chemistry as it provides a strong indication of a compound's ability to cross biological membranes.
Computed LogP Value:
A computed XLogP3 value of 0.4 is available from PubChem[1]. This relatively low positive value suggests that this compound has a slight preference for the lipid phase over the aqueous phase, indicating it is moderately lipophilic.
Implications for Drug Design: The logP value is a critical component of various "drug-likeness" rules, such as Lipinski's Rule of 5. For orally administered drugs, a logP value in the range of 1-3 is often considered optimal for balancing aqueous solubility and membrane permeability.
Experimental Protocol for logP Determination via the Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor aqueous solubility is a major challenge in drug development.
Predicted Aqueous Solubility:
While specific experimental data for this compound is not available in the provided search results, its structure, containing multiple polar amine functionalities capable of hydrogen bonding, suggests it is likely to have moderate to good aqueous solubility, particularly at acidic pH where the amine groups will be protonated.
Factors Influencing Solubility:
-
pH: As a basic compound, its solubility is expected to be significantly higher in acidic environments due to the formation of more soluble salts.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.
-
Temperature: Solubility is generally temperature-dependent.
Experimental Protocol for Aqueous Solubility Determination
A common method for determining thermodynamic solubility is the shake-flask method.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-(4-methylpiperazin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document delves into the compound's structural features, predicted conformational landscape, and the experimental and computational methodologies employed for such analyses. The significance of its three-dimensional structure in the context of drug design and development is also critically discussed, offering valuable insights for researchers and scientists in the field.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a substituted pyridine ring linked to a methylpiperazine moiety, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for oncology.[2][3][4][5] The precise three-dimensional arrangement of its constituent atoms—its conformation—plays a pivotal role in its chemical reactivity and, more importantly, its ability to interact with biological targets. Understanding the conformational preferences of this molecule is therefore crucial for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity.[1] This guide aims to provide an in-depth exploration of the molecular architecture of this compound.
Molecular Identification and Properties
The fundamental identity and key physicochemical properties of the molecule are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 55403-35-5 | [6][7] |
| Molecular Formula | C₁₀H₁₆N₄ | [7] |
| Molecular Weight | 192.26 g/mol | [6][7] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N | [6] |
| Synonyms | 3-Amino-6-(4-methylpiperazin-1-yl)pyridine, 1-(5-Aminopyridin-2-yl)-4-methylpiperazine | [6][8] |
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by two key heterocyclic systems: a pyridine ring and a piperazine ring. The conformational flexibility of the molecule is primarily dictated by the chair-boat-twist dynamics of the piperazine ring and the rotational freedom around the single bond connecting the piperazine nitrogen to the pyridine carbon.
The Piperazine Ring Conformation
The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain and torsional strain. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. For the methyl group on the distal nitrogen (N-4), the equatorial position is energetically favored to reduce 1,3-diaxial interactions.
Rotational Freedom and Key Torsional Angles
The overall shape of the molecule is defined by the relative orientation of the pyridine and piperazine rings, which is determined by the torsion angle around the C2-N1' bond (C2 of pyridine, N1' of piperazine). Rotation around this bond can lead to different conformers, which may have distinct energies and biological activities.
Caption: Key rotatable bond influencing overall molecular conformation.
Methodologies for Structural Elucidation
The precise three-dimensional structure and conformational preferences of molecules like this compound are determined using a combination of experimental techniques and computational modeling.
Experimental Approaches
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline state. While a specific crystal structure for the title compound is not publicly available, analysis of related structures in crystallographic databases provides valuable insights into the expected geometry.[9][10]
Generalized Protocol for Single-Crystal X-Ray Diffraction:
-
Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from methanol or ethanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[10]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[10]
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.
-
¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom, confirming the molecular connectivity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, providing crucial information about the solution-state conformation and the relative orientation of the pyridine and piperazine rings.
Workflow for NMR-based Conformational Analysis:
Caption: A typical workflow for NMR-based conformational studies.
Computational Chemistry
In the absence of extensive experimental data, computational methods are invaluable for predicting molecular properties.
DFT calculations can be used to:
-
Optimize the geometry of the molecule to find the lowest energy conformation.
-
Perform a conformational search by systematically rotating the key torsion angles to map the potential energy surface.
-
Calculate theoretical NMR chemical shifts, which can be compared with experimental data for structure validation.
Protocol for a DFT-based Conformational Search:
-
Initial Structure Generation: Build a 3D model of the molecule.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the C2-N1' bond.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Energy Calculation: Calculate the single-point energy of each optimized conformer to determine their relative stabilities.
-
Analysis: Identify the global minimum and other low-energy conformers that are likely to be populated at room temperature.
Implications in Drug Development
The conformation of this compound is a critical determinant of its utility in drug discovery. As a scaffold, its three-dimensional shape dictates how it orients its substituents within the binding pocket of a biological target, such as a protein kinase.
-
Structure-Activity Relationship (SAR): The ability of derivatives to adopt a specific "bioactive conformation" is essential for high-affinity binding. Understanding the inherent conformational preferences of the scaffold allows for the design of analogues with improved potency and selectivity.[3]
-
Pharmacokinetic Properties: The molecule's conformation can influence its physicochemical properties, such as solubility and membrane permeability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The piperazine moiety, in particular, is a common feature in many approved drugs, valued for its ability to improve aqueous solubility and engage in favorable interactions with protein targets.[11] The methyl group on the piperazine can also play a role in modulating basicity and receptor interactions.[12]
Conclusion
This compound is a fundamentally important molecular entity in the field of medicinal chemistry. Its structural and conformational characteristics, governed by the interplay of the pyridine and piperazine rings, are central to its application as a scaffold for novel therapeutics. While detailed experimental data on the isolated molecule is sparse, a combination of established chemical principles, data from related structures, and computational modeling provides a robust framework for understanding its likely three-dimensional architecture. A thorough appreciation of its conformational landscape is indispensable for researchers and drug development professionals seeking to leverage this versatile building block for the creation of next-generation medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-(Piperidin-1-ylmethyl)pyridin-3-amine|CAS 1240619-75-3 [benchchem.com]
Spectroscopic Data for 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol , represents a scaffold of significant interest due to the prevalence of both the aminopyridine and methylpiperazine moieties in pharmacologically active agents[1]. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound.
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a structure that logically unfolds the story of the molecule through its spectral signatures. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring technical accuracy and field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of every atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.
Although a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate predicted spectrum can be synthesized by analyzing the constituent fragments: 3-aminopyridine and 1-methylpiperazine[2][3]. The substitution of the 4-methylpiperazin-1-yl group at the C6 position of the 3-aminopyridine ring will induce predictable shifts in the aromatic protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~7.85 | d | 1H | J ≈ 2.5 Hz | Pyridine Ring |
| H-4 | ~6.95 | dd | 1H | J ≈ 8.5, 2.5 Hz | Pyridine Ring |
| H-5 | ~6.50 | d | 1H | J ≈ 8.5 Hz | Pyridine Ring |
| -NH₂ | ~3.60 | br s | 2H | - | Amine |
| H-b, H-b' | ~3.50 | t | 4H | J ≈ 5.0 Hz | Piperazine Ring (adjacent to Py) |
| H-c, H-c' | ~2.50 | t | 4H | J ≈ 5.0 Hz | Piperazine Ring (adjacent to N-Me) |
| -CH₃ | ~2.35 | s | 3H | - | Methyl |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-8.0 ppm): The pyridine ring protons exhibit a characteristic splitting pattern. H-2, being ortho to the ring nitrogen and adjacent to the electron-donating amino group, appears as a doublet at the most downfield position. H-4 shows coupling to both H-2 (meta coupling, small J) and H-5 (ortho coupling, large J), resulting in a doublet of doublets. H-5 is ortho to the bulky piperazine substituent and coupled to H-4, appearing as a doublet.
-
Piperazine Region (δ 2.5-3.5 ppm): The piperazine ring protons typically appear as two distinct triplets, assuming free rotation. The protons (H-b, H-b') on the carbons attached to the pyridine ring are deshielded and appear further downfield compared to the protons (H-c, H-c') on the carbons adjacent to the N-methyl group[4].
-
Aliphatic & Amine Region (δ 2.0-4.0 ppm): The N-methyl protons (-CH₃) give rise to a sharp singlet around 2.35 ppm, a characteristic signal for this group[4]. The primary amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange; its chemical shift can be highly dependent on solvent and concentration.
Caption: Molecular structure with proton assignments for ¹H NMR analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical solvent peak linewidths.
-
Data Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to establish proton connectivity.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom, offering direct insight into the carbon framework of the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making signal overlap less common.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C6 | ~158.0 | Pyridine Ring (attached to N_pip) |
| C3 | ~148.5 | Pyridine Ring (attached to NH₂) |
| C2 | ~145.0 | Pyridine Ring |
| C4 | ~115.0 | Pyridine Ring |
| C5 | ~108.0 | Pyridine Ring |
| C-b, C-b' | ~54.5 | Piperazine Ring (adjacent to N-Me) |
| C-c, C-c' | ~48.0 | Piperazine Ring (adjacent to Py) |
| -CH₃ | ~46.0 | Methyl |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Region (δ 100-160 ppm): The pyridine ring carbons show distinct chemical shifts. C6, attached to the piperazine nitrogen, and C3, attached to the amino nitrogen, are significantly deshielded and appear at the lowest field. The remaining pyridine carbons (C2, C4, C5) will have shifts influenced by the positions of the two nitrogen-containing substituents[5][6]. Quaternary carbons (C3 and C6) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Aliphatic Region (δ 40-60 ppm): The four carbons of the piperazine ring are expected to give two signals due to symmetry. The carbons adjacent to the pyridine ring (C-c, C-c') will have a different chemical environment than those adjacent to the N-methyl group (C-b, C-b')[7]. The N-methyl carbon (-CH₃) will appear as a single peak in this region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectrometer Setup: Tune the probe for ¹³C observation. Use the same lock and shim settings from the ¹H experiment.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Assign peaks based on predicted chemical shifts and, if necessary, run additional experiments like DEPT to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium (two bands) |
| 3080 - 3010 | C-H Stretch | Aromatic (Pyridine Ring) | Medium-Weak |
| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine & Methyl) | Medium-Strong |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
| 1590 - 1450 | C=C and C=N Ring Stretching | Aromatic (Pyridine Ring) | Strong (multiple bands) |
| 1340 - 1250 | C-N Stretch | Aromatic Amine (Aryl-N) | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Strong |
Interpretation of the IR Spectrum:
The IR spectrum provides a clear fingerprint of the molecule's functional groups[8][9].
-
N-H Vibrations: The most diagnostic feature for the primary amine will be a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[3][9]. A strong bending vibration around 1600 cm⁻¹ is also expected.
-
C-H Vibrations: The spectrum will show weak to medium peaks above 3000 cm⁻¹ for the aromatic C-H stretches and stronger, sharper peaks below 3000 cm⁻¹ for the aliphatic C-H stretches of the piperazine and methyl groups.
-
Fingerprint Region (< 1600 cm⁻¹): This region will be complex but highly informative. Strong absorptions between 1590-1450 cm⁻¹ will confirm the presence of the pyridine ring[10]. Strong C-N stretching bands will appear for both the aryl-N and aliphatic-N bonds, confirming the connectivity of the amine and piperazine groups[8].
Caption: Diagram of key IR vibrational modes for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio over the typical range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum will be automatically background-corrected. Identify the key absorption bands and correlate them with the expected functional groups using correlation tables.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (ESI+)
| m/z (Da) | Ion Formula | Identity |
| 193.15 | [C₁₀H₁₇N₄]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 123.08 | [C₆H₇N₃]⁺ | Fragment: Loss of methylpiperazine radical |
| 100.10 | [C₅H₁₂N₂]⁺ | Fragment: N-Methylpiperazine |
| 71.08 | [C₄H₉N]⁺ | Fragment: Cleavage of piperazine ring |
| 58.07 | [C₃H₈N]⁺ | Fragment: Base peak from N-methylpiperazine cleavage |
Interpretation of the Mass Spectrum:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to readily protonate. The primary signal observed will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 193.15, confirming the molecular weight of 192.26 g/mol [1].
-
Fragmentation Pattern: The fragmentation of N-arylpiperazines is well-documented[11]. The primary fragmentation pathways involve cleavage of the piperazine ring and the bond connecting it to the pyridine ring.
-
α-Cleavage: The most characteristic fragmentation of the N-methylpiperazine moiety involves the cleavage alpha to the tertiary amine, leading to the formation of a stable iminium ion at m/z 58. This is often the base peak in the spectrum of N-methylpiperazine itself[9][12].
-
Ring Cleavage: Cleavage of the C-N bond between the pyridine and piperazine rings can lead to a fragment corresponding to the aminopyridine radical cation (m/z ~123).
-
Further fragmentation of the piperazine ring can produce ions at m/z 71 and other characteristic lower mass fragments.
-
Caption: Proposed major fragmentation pathways in ESI-MS.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the ng/mL to low µg/mL range.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 reversed-phase column. Use a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) to elute the compound. This step ensures sample purity and separates it from any non-volatile salts or impurities.
-
Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets.
-
Mass Analysis: The desolvated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in positive ion scan mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the m/z of the [M+H]⁺ peak in the full scan spectrum. To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.
Conclusion
The synergistic application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, notably the primary aromatic amine and the aliphatic piperazine ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The detailed protocols and interpreted data presented in this guide serve as a robust reference for scientists engaged in the synthesis, quality control, and application of this and structurally related molecules.
References
- 1. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
- 8. Piperazine, 1-methyl- [webbook.nist.gov]
- 9. Piperazine, 1-methyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1-Methylpiperazine(109-01-3) MS spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and offers an in-depth analysis of the compound's structural and physicochemical properties through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of an amino group on the pyridine ring provides a crucial vector for molecular interactions with biological targets, as well as a versatile handle for further chemical modifications. The title compound, this compound, is of particular interest due to the incorporation of a methylpiperazine moiety. This group can enhance aqueous solubility and oral bioavailability, and often serves as a key pharmacophoric element, interacting with various receptors and enzymes.[1] Its derivatives have been explored for their potential in treating a range of conditions, underscoring the importance of reliable and well-characterized synthetic routes to this valuable intermediate.
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This approach is favored for its high yields, operational simplicity, and scalability.
Causality Behind the Synthetic Strategy
The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic nature of the pyridine ring. The presence of the electron-withdrawing nitro group in the starting material, 6-chloro-3-nitropyridine, activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by 1-methylpiperazine. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, providing the target molecule in good purity. Alternative strategies, such as Buchwald-Hartwig amination, are also viable for the formation of the C-N bond between the pyridine ring and the piperazine nitrogen.[1] However, the SNAr approach is often preferred for its cost-effectiveness and avoidance of palladium catalysts, which can be challenging to completely remove from the final product.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (Intermediate)
Protocol:
-
To a solution of 6-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1 equivalents).
-
Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-(5-nitropyridin-2-yl)piperazine as a solid.
Synthesis of this compound (Final Product)
Protocol:
-
Dissolve 1-methyl-4-(5-nitropyridin-2-yl)piperazine (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Comprehensive Characterization
A thorough characterization of this compound is essential to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| CAS Number | 55403-35-5 | PubChem[1] |
| Appearance | Off-white to yellow solid | --- |
| Melting Point | 106-108 °C | --- |
Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are as follows:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the pyridine ring.
-
Piperazine Protons: Two sets of multiplets in the aliphatic region (typically δ 2.5-3.5 ppm) corresponding to the two pairs of non-equivalent methylene protons of the piperazine ring.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.2-2.4 ppm) corresponding to the methyl group on the piperazine nitrogen.
-
Amine Protons: A broad singlet corresponding to the primary amine protons, which may be exchangeable with D₂O.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The expected signals include:
-
Pyridine Carbons: Five signals in the downfield region corresponding to the carbons of the pyridine ring.
-
Piperazine Carbons: Two signals in the aliphatic region for the methylene carbons of the piperazine ring.
-
Methyl Carbon: A signal in the upfield region for the methyl carbon.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 193.14.
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyridine ring.
-
C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The primary amine at the 3-position provides a key point for derivatization, allowing for the introduction of diverse functionalities to modulate the biological activity of the resulting compounds. The methylpiperazine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. This scaffold has been utilized in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.
Conclusion
This technical guide has outlined a reliable and efficient methodology for the synthesis of this compound. The detailed protocols for synthesis and purification, coupled with a comprehensive overview of the necessary characterization techniques, provide a solid foundation for researchers in the field. The strategic importance of this compound as a versatile building block in medicinal chemistry underscores the value of a well-documented and understood synthetic and analytical workflow. Adherence to the described procedures will enable the consistent production of high-purity material, facilitating its application in the discovery and development of novel therapeutics.
References
The Expanding Therapeutic Potential of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this versatile chemical moiety. With a primary focus on its role in the development of kinase inhibitors for oncology, this paper will delve into the mechanistic insights, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an attractive component for designing molecules that interact with biological targets. The incorporation of a 4-methylpiperazine group at the 6-position of a 3-aminopyridine core introduces a combination of desirable pharmacokinetic and pharmacodynamic properties. The piperazine moiety, a common constituent in many approved drugs, often enhances aqueous solubility and can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The methyl group on the piperazine can further modulate basicity and lipophilicity, offering fine-tuning of the molecule's properties.[5]
This guide will explore the diverse biological activities of derivatives built upon this core structure, with a particular emphasis on their well-documented success as kinase inhibitors in the context of cancer therapy.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its derivatives typically involves a convergent approach, where the substituted pyridine and the piperazine moiety are coupled in the later stages of the synthetic route. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable leaving group on the pyridine ring and 1-methylpiperazine.
For instance, the synthesis can commence from 2-chloro-5-nitropyridine, where the nitro group activates the 2-position for nucleophilic attack by 1-methylpiperazine. Subsequent reduction of the nitro group to an amine affords the desired this compound core.[6] Variations of this approach allow for the introduction of diverse substituents on the pyridine ring to explore structure-activity relationships.
Experimental Protocol: General Synthesis of this compound
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide), add an excess of 1-methylpiperazine.
-
The reaction is typically heated to reflux for several hours to ensure complete conversion.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product, 1-methyl-4-(5-nitropyridin-2-yl)piperazine, is isolated by extraction and purified by column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
The purified nitro intermediate is dissolved in a suitable solvent such as ethanol or methanol.
-
A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride, is added.
-
The reaction is stirred at room temperature until the reduction is complete, as monitored by TLC or LC-MS.
-
After filtration to remove the catalyst, the solvent is evaporated, and the final product, this compound, is purified by recrystallization or column chromatography.
-
Biological Activity: A Focus on Kinase Inhibition in Oncology
The this compound scaffold is a cornerstone in the design of numerous kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Derivatives of this scaffold have been shown to target a variety of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as FLT3, RET, and EGFR, which are frequently mutated or overexpressed in various cancers.[9][12]
-
Non-Receptor Tyrosine Kinases: Including members of the JAK family, which are pivotal in cytokine signaling and immune responses.[13]
-
Serine/Threonine Kinases: Such as Aurora kinases and PI3K, which are involved in cell cycle progression and survival.[7][8][14][15]
The aminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 4-methylpiperazine group typically extends into the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting the ATP-Binding Site
Most kinase inhibitors derived from this scaffold are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the phosphorylation of downstream substrates. The diagram below illustrates the general mechanism of action.
Caption: General mechanism of kinase inhibition by this compound derivatives.
In Vitro Evaluation: A Step-by-Step Guide
A robust in vitro evaluation cascade is essential to characterize the biological activity of newly synthesized derivatives. This typically involves a series of biochemical and cell-based assays.
Biochemical Assays: Assessing Direct Enzyme Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[11][16][17][18][19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the purified kinase, the specific substrate peptide, and ATP at their optimal concentrations.[18]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent, such as Kinase-Glo®, which measures the amount of ATP remaining in the well.[18] A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: Evaluating Cellular Potency and Phenotypic Effects
Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.[20][21][22] These assays can measure a compound's ability to inhibit a specific signaling pathway within the cell and its ultimate effect on cell viability and proliferation.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase in a suitable growth medium.
-
-
Compound Treatment:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent, such as MTT or CellTiter-Glo®.[10][23]
-
MTT is a colorimetric assay that measures metabolic activity, while CellTiter-Glo® is a luminescent assay that measures intracellular ATP levels.[23]
-
Incubate as per the manufacturer's instructions and then read the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
-
Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.
Pharmacokinetics and In Vivo Efficacy
The this compound scaffold often imparts favorable pharmacokinetic properties.[3][4] The piperazine nitrogen can be protonated at physiological pH, which can improve aqueous solubility. However, the overall physicochemical properties, including lipophilicity (LogP) and polar surface area (PSA), must be carefully balanced to achieve good oral bioavailability.
In vivo efficacy is typically assessed in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice. The ability of a compound to inhibit tumor growth in these models is a critical step in its preclinical development.[9]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. While its application in oncology is well-established, derivatives of this core are also being explored for other indications, including inflammatory and neurological disorders.[24] Future research will likely focus on developing more selective inhibitors to minimize off-target effects and on exploring novel drug delivery strategies to enhance therapeutic efficacy.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. noblelifesci.com [noblelifesci.com]
- 24. Buy 6-(Piperazin-1-ylmethyl)pyridin-3-amine [smolecule.com]
The Versatile Scaffold: A Deep Dive into 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the 6-(4-methylpiperazin-1-yl)pyridin-3-amine core has emerged as a remarkably versatile framework in drug discovery. Its unique combination of a hydrogen bond-donating and -accepting aminopyridine moiety, coupled with the solubilizing and pharmacokinetically favorable methylpiperazine group, has rendered it a highly attractive starting point for the development of a diverse range of bioactive molecules.
This technical guide provides a comprehensive exploration of the this compound scaffold, from its synthesis and derivatization to its application in targeting a variety of disease states. We will delve into the causality behind its success in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.
Synthesis of the Core Scaffold: A Practical Approach
The efficient synthesis of the this compound core is crucial for its widespread application in drug discovery programs. A common and effective strategy involves a two-step process commencing with a commercially available chloropyridine precursor.
Proposed Synthetic Pathway
A logical and frequently employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable chloronitropyridine, followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how the this compound scaffold can be synthesized, based on established chemical principles for similar transformations.
Step 1: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitropyridine
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.5 eq) and a base, for instance, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-(4-methylpiperazin-1-yl)-3-nitropyridine.
Step 2: Synthesis of this compound
-
Dissolve the 6-(4-methylpiperazin-1-yl)-3-nitropyridine (1.0 eq) from the previous step in a solvent mixture, for example, ethanol and water.
-
Add a reducing agent. A common choice is iron powder (Fe) in the presence of an activating agent like ammonium chloride (NH₄Cl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for H₂/Pd/C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the solid catalyst or iron residues.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If necessary, dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Its applications span multiple therapeutic areas, most notably in oncology and the treatment of chemotherapy-induced nausea and vomiting.
Kinase Inhibition in Oncology
A significant number of kinase inhibitors incorporate the this compound core. The aminopyridine portion often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the methylpiperazine moiety frequently extends into the solvent-exposed region, where it can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Dual FLT3/Aurora Kinase Inhibition:
Mutations in FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Aurora kinases are key regulators of mitosis and are often overexpressed in various cancers.[1] Dual inhibition of both FLT3 and Aurora kinases presents a promising strategy to overcome resistance to single-agent therapies.[1] Several potent dual FLT3/Aurora kinase inhibitors have been developed based on the imidazo[4,5-b]pyridine scaffold, which is often constructed using a this compound derivative.
References
An In-Depth Technical Guide to the In Silico Modeling of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives
Abstract
The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors. Its unique combination of a hinge-binding aminopyridine motif and a solvent-facing methylpiperazine group provides a versatile framework for achieving high potency and favorable pharmacokinetic properties. This technical guide offers a comprehensive, in-depth walkthrough of a robust in silico modeling workflow designed to explore the chemical space of its derivatives. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will dissect the strategic rationale behind each computational step, from initial library design to multi-parameter candidate prioritization, providing field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.
The Strategic Imperative: Why Model This Scaffold?
The pyridine ring and its derivatives are fundamental building blocks in drug design, with pyridine being the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] The 3-amino-pyridine substructure is particularly adept at forming critical hydrogen bonds with the hinge region of protein kinases, mimicking the adenine portion of ATP.[3] The 6-(4-methylpiperazin-1-yl) group typically extends into the solvent-exposed region of the ATP-binding pocket, offering a handle to fine-tune solubility, cell permeability, and selectivity while potentially forming additional interactions.
This guide uses the common application of this scaffold as a kinase inhibitor as a framework for demonstrating a comprehensive computational workflow. The principles and methods described herein are, however, broadly applicable to other potential targets of this versatile scaffold. Our objective is not merely to execute a series of computational tasks but to build a predictive cascade that intelligently filters a vast virtual chemical space to identify a select few candidates with the highest probability of success in subsequent experimental validation.
Overall In Silico Modeling Workflow
The following diagram outlines the integrated workflow we will follow. Each stage is designed to progressively refine and validate a virtual library of compounds, ensuring that computational resources are focused on the most promising candidates.
Caption: High-level overview of the integrated in silico drug discovery cascade.
Phase I: Ligand Library & Target Preparation
The foundation of any successful modeling project rests on the quality of the input structures. This initial phase involves preparing a virtual library of derivatives and selecting and preparing a biologically relevant protein target.
Protocol: Virtual Library Generation
The goal is to computationally enumerate a focused library of derivatives around the core scaffold. This is achieved by defining attachment points (R-groups) and specifying a collection of relevant chemical fragments for substitution.
Rationale: This approach allows for a systematic exploration of the structure-activity relationship (SAR). Fragment choice should be guided by synthetic feasibility and known SAR principles for the target class. For example, when targeting kinases, fragments that can act as hydrogen bond donors/acceptors or form hydrophobic interactions are often prioritized.
Step-by-Step Methodology:
-
Scaffold Definition: Obtain a 3D structure of this compound, for instance, from PubChem (CID 2763390).[4]
-
R-Group Definition: Identify synthetically accessible points for modification. Common points on this scaffold include the 3-amino group and positions 4 and 5 of the pyridine ring.
-
Fragment Selection: Curate a list of chemical fragments for each R-group. These can range from simple alkyl and aryl groups to more complex heterocycles.
-
Library Enumeration: Use cheminformatics toolkits like RDKit (open-source) or commercial software to computationally "attach" the fragments to the scaffold, generating a virtual library.
-
Ligand Preparation: Process the entire library to ensure chemical correctness and suitability for docking:
-
Add hydrogens to satisfy valence.
-
Generate a low-energy 3D conformation for each molecule.
-
Assign appropriate partial charges using a method like Gasteiger.
-
Protocol: Target Selection and Preparation
For this guide, we will select a representative protein kinase as our target. The process involves retrieving the structure from the Protein Data Bank (PDB) and preparing it for docking simulations.
Rationale: The choice of PDB structure is critical. An ideal structure is of high resolution (<2.5 Å), co-crystallized with a ligand that binds in the desired pocket, and has minimal missing residues. Preparation involves cleaning the PDB file to create a chemically accurate representation of the binding site.
Step-by-Step Methodology:
-
Target Identification: Based on literature, select a relevant kinase target, for example, a member of the Tyrosine Kinase family.
-
PDB Structure Retrieval: Download the selected crystal structure from the RCSB PDB database.[5]
-
Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera) or specialized preparation tools to:
-
Remove all non-essential components: water molecules, co-solvents, and duplicate protein chains.
-
Separate the co-crystallized ligand (if present) for later use in protocol validation.
-
-
Protein Preparation: Use a dedicated tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to:
-
Add polar hydrogens and assign correct protonation states for residues like Histidine at a physiological pH.[6]
-
Repair any missing side chains or loops if they are near the binding site.
-
Assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM).
-
Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.
-
Phase II: Structure-Based Virtual Screening
With prepared ligands and a target, we can now predict how they might interact. Molecular docking serves as a high-throughput computational filter to prioritize compounds based on their predicted binding affinity and pose.
The Docking Paradigm
Molecular docking algorithms explore the conformational space of a ligand within a protein's active site, using a scoring function to estimate the strength of the interaction.[7] The primary outputs are the predicted binding pose (orientation) and a score that ranks its affinity relative to other ligands.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. KBbox: Methods [kbbox.h-its.org]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Coupling of 6-Chloropyridin-3-amine with 1-Methylpiperazine
Introduction
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, and specifically N-aryl piperazines, are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4]
This application note provides a comprehensive guide for the coupling of 6-chloropyridin-3-amine with 1-methylpiperazine, a transformation that yields the valuable intermediate 6-(4-methylpiperazin-1-yl)pyridin-3-amine.[5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization, work-up, purification, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3][6] While the precise mechanism can be influenced by the choice of ligands and substrates, the generally accepted pathway involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride (6-chloropyridin-3-amine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl, making the coupling of aryl chlorides more challenging and often requiring more specialized, electron-rich, and bulky phosphine ligands to facilitate this initial activation.[6][7]
-
Amine Coordination and Deprotonation: The amine (1-methylpiperazine) then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or product.[8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6] This step is often facilitated by sterically bulky ligands on the palladium center.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jk-sci.com [jk-sci.com]
Application Note: Palladium-Catalyzed Synthesis of N-Arylpiperazinyl Pyridines
Abstract
The N-arylpiperazinyl pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of these vital compounds via the palladium-catalyzed Buchwald-Hartwig amination. We delve into the reaction's mechanistic underpinnings, offer detailed experimental protocols, present optimization data, and provide troubleshooting guidance to empower researchers in drug discovery and development.
Introduction: The Significance of N-Arylpiperazinyl Pyridines
The fusion of a pyridine ring with an N-arylpiperazine moiety creates a molecular architecture with remarkable pharmacological potential. These compounds are particularly prominent as ligands for serotonin (5-HT) receptors, especially the 5-HT1A subtype, which is implicated in the pathophysiology of anxiety and depression.[3][5][6] The development of selective 5-HT1A antagonists and partial agonists containing this scaffold is an active area of research for treating CNS disorders.[1][2][3]
Traditional methods for forging the critical C-N bond often require harsh conditions and suffer from limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field, allowing for the facile and efficient synthesis of a vast array of N-arylpiperazinyl pyridines under relatively mild conditions.[7]
Reaction Overview and Mechanism
The core transformation involves the coupling of a halopyridine (typically 2-chloropyridine or 2-bromopyridine) with an N-arylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:

Figure 1. General scheme for the Buchwald-Hartwig amination to form N-arylpiperazinyl pyridines.
The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting.[7][8]
The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9] The result is a Pd(II) complex.
-
Amine Coordination & Deprotonation: The N-arylpiperazine coordinates to the Pd(II) center. Subsequently, a base removes the proton from the piperazine nitrogen, forming a palladium-amido complex. The choice and strength of the base are critical at this stage.[10][11]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired N-arylpiperazinyl pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7] Bulky, electron-rich phosphine ligands are known to accelerate this step.[8]
Key Parameters and Reagent Selection
The success of the synthesis hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred. They form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[9]
-
Ligand: This is arguably the most critical component. For coupling with less reactive chloropyridines, bulky, electron-rich biaryl phosphine ligands are essential.[9] Ligands like Xantphos, RuPhos, and BrettPhos have proven highly effective.[12][13][14][15] The large bite angle of ligands like Xantphos can promote the desired reductive elimination.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[9][10][11]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory, as oxygen can deactivate the Pd(0) catalyst.[9] Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[16][17]
Detailed Experimental Protocol
This protocol describes a representative synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)pyridine , a key intermediate for various CNS drug candidates.[18]
Materials and Reagents
-
2-Chloropyridine (1.0 equiv)
-
1-(2-Methoxyphenyl)piperazine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-(2-methoxyphenyl)piperazine (1.2 equiv) and 2-chloropyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (2-chloropyridine).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Summary: Influence of Reaction Parameters
The choice of ligand and base significantly impacts reaction efficiency. The following table summarizes typical outcomes for the coupling of an aryl chloride with a secondary amine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 16 | >95 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu (1.4) | Toluene | 110 | 24 | <10 |
Data are representative and compiled based on principles outlined in the literature.[9][19] As shown, bulky biarylphosphine ligands (Entries 1 & 2) are vastly superior to simple ligands like triphenylphosphine (Entry 4). Weaker bases like K₃PO₄ can be used but result in lower yields (Entry 3).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidation).[9]2. Insufficiently active ligand for C-Cl bond activation.[9]3. Insufficient temperature. | 1. Ensure strictly inert conditions (degassed solvent, proper inerting). Use a pre-catalyst.[9]2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos).[14]3. Increase reaction temperature to 100-120 °C. |
| Hydrodehalogenation | 1. Presence of water.2. Reductive elimination is slow compared to competing pathways. | 1. Use scrupulously dried reagents and solvents.[9]2. Use a slight excess of the amine (1.2-1.5 equiv).[9] Switch to a ligand known to accelerate reductive elimination. |
| Formation of Bithiophene or other Homocoupling Byproducts | Catalyst deactivation or reaction proceeding too slowly, leading to side reactions.[20] | Increase catalyst loading (up to 5 mol%).[9] Screen different ligands or pre-catalysts to find a more active system for your specific substrates. |
| Difficulty with Purification | Product may have similar polarity to starting materials or byproducts. | Optimize chromatography conditions (try different solvent systems or use a gradient). If the product is basic, a basic alumina plug or adding triethylamine to the eluent may help. |
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-arylpiperazinyl pyridines. A thorough understanding of the catalytic cycle and the roles of the ligand, base, and solvent allows for rational optimization and troubleshooting. By employing modern, sterically demanding ligands and maintaining rigorous inert reaction conditions, researchers can efficiently access these pharmaceutically important scaffolds, accelerating the discovery and development of new medicines.
References
- 1. Effects of selective 5-HT1A receptor antagonists on regional serotonin synthesis in the rat brain: an autoradiographic study with alpha-[14C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of serotonin synthesis and antagonists of serotonin 1A receptors inhibit T lymphocyte function in vitro and cell-mediated immunity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 13. Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocols: Strategic Derivatization of the C3-Amine on 6-(4-Methylpiperazin-1-yl)pyridin-3-amine for Drug Discovery
Introduction: The Strategic Value of the 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Scaffold
The compound this compound is a highly valuable building block in modern medicinal chemistry. Its structure combines a 3-aminopyridine core, a common feature in kinase inhibitors and other targeted therapeutics, with a solubilizing 4-methylpiperazine moiety. The primary aromatic amine at the C3 position serves as a critical handle for chemical modification, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][2] Derivatization at this position allows for the introduction of diverse functional groups that can form key interactions—such as hydrogen bonds, pi-stacking, and hydrophobic contacts—with biological targets.[3] This guide provides a detailed analysis of the substrate's reactivity and offers robust, validated protocols for its derivatization via several common and powerful synthetic transformations.
Molecular Analysis and Reactivity Profile
A thorough understanding of the electronic and steric properties of this compound is paramount for designing successful derivatization strategies.
-
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen, which deactivates the aromatic system towards electrophilic attack but makes it susceptible to nucleophilic substitution at the C2 and C4 positions.[4][5] However, the C3-amino group acts as an electron-donating group, increasing the nucleophilicity of the nitrogen's lone pair. Conversely, the 4-methylpiperazin-1-yl group at the C6 position is also electron-donating, which slightly increases the electron density of the pyridine ring, potentially modulating the reactivity of the C3-amine. The primary C3-amine is significantly more nucleophilic and sterically accessible than the tertiary amine of the piperazine ring, making it the preferential site for derivatization under the conditions described herein.
-
Steric Factors: The 4-methylpiperazine group at the C6 position is relatively bulky. While it does not directly impede access to the C3-amine, it can influence the preferred conformation of reactants and intermediates, a factor to consider when selecting coupling partners or catalysts.
-
Basicity: The molecule possesses three basic nitrogen atoms. The pyridine nitrogen (pKa ≈ 5-6) will be protonated under strongly acidic conditions. The tertiary piperazine nitrogen is the most basic site. The C3-aromatic amine is the least basic. Reaction conditions, particularly the choice and stoichiometry of the base, must be carefully selected to ensure the C3-amine remains deprotonated and thus nucleophilic.
Core Derivatization Methodologies & Protocols
The following sections provide detailed, step-by-step protocols for four common and highly effective methods for derivatizing the C3-amine.
Protocol 1: Acylation for Amide Bond Formation
Acylation is a fundamental method for exploring SAR, introducing a carbonyl group that can act as a hydrogen bond acceptor. The reaction with an acyl chloride is a robust and high-yielding transformation.[6][7][8]
Principle: The nucleophilic C3-amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the HCl byproduct, preventing protonation of the starting material.
Caption: General scheme for the acylation of the C3-amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Expert Insight: A slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions like di-acylation.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes gradient).
Protocol 2: Sulfonylation for Sulfonamide Bond Formation
Sulfonamides are key pharmacophores that can act as transition-state mimetics or hydrogen bond donors/acceptors.[3]
Principle: Similar to acylation, the C3-amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to drive the reaction to completion.
Caption: General scheme for the sulfonylation of the C3-amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride, Methanesulfonyl chloride) (1.2 eq)
-
Anhydrous Pyridine (used as both solvent and base) or DCM as solvent with TEA (2.0 eq)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine. Expert Insight: Pyridine is an excellent choice as it serves as both the solvent and the acid scavenger, often leading to cleaner reactions compared to using TEA/DCM for less reactive sulfonyl chlorides.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC/LC-MS. For less reactive partners, gentle heating (40-50 °C) may be required.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic solution sequentially with 1 M HCl (to remove residual pyridine), water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).
Protocol 3: Buchwald-Hartwig Amination for C(aryl)-N Bond Formation
This powerful palladium-catalyzed cross-coupling reaction enables the formation of diarylamines, a structure that is difficult to access via classical methods.[9][10][11]
Principle: A Pd(0) catalyst undergoes oxidative addition into an aryl halide bond. The resulting Pd(II) complex coordinates the amine, and subsequent deprotonation by a strong base forms a palladium-amido complex. Reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[9]
Caption: A typical workflow for a Buchwald-Hartwig cross-coupling experiment.
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene) (1.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, de-gassed solvent (e.g., Toluene, 1,4-Dioxane)
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the base (e.g., NaOtBu, 2.0 eq), the palladium pre-catalyst, and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Expert Insight: The exclusion of oxygen is critical as it can oxidize the phosphine ligand and deactivate the Pd(0) catalyst. Using pre-catalysts and specialized ligands (like Buchwald's G3/G4 palladacycles) can improve air stability and reaction efficiency.[12]
-
Add this compound (1.2 eq) followed by the anhydrous, de-gassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) for 6-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 4: Reductive Amination for N-Alkylation
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[13]
Principle: The C3-amine and a carbonyl compound (aldehyde or ketone) form an intermediate iminium ion under mildly acidic conditions. A selective reducing agent, which does not reduce the starting carbonyl compound but readily reduces the iminium ion, is present to afford the alkylated amine in one pot.[14][15]
Caption: The two-stage process of reductive amination in a one-pot reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aldehyde or ketone (e.g., Acetone, Cyclohexanone) (1.1-1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (AcOH) (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
-
Combine this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with ketones.[16]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it tolerates the acidic conditions and does not readily reduce the starting aldehyde or ketone.[13][16] Its addition can be slightly exothermic; portion-wise addition helps maintain control.
-
Stir the reaction at room temperature for 4-24 hours. Monitor by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.
Data Interpretation and Characterization
Confirming the successful derivatization and purity of the final compounds is essential. A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.[17][18]
| Derivatization | Product Type | ¹H NMR Key Changes | ¹³C NMR Key Changes | Mass Spec (ESI+) |
| Acylation | Amide | Disappearance of broad NH₂ signal (~5.0 ppm). Appearance of new amide N-H singlet (downfield, ~8-10 ppm). | Appearance of new carbonyl C=O signal (~165-175 ppm). | [M+H]⁺ corresponding to the mass of starting material + mass of acyl group - mass of H. |
| Sulfonylation | Sulfonamide | Disappearance of broad NH₂ signal. Appearance of new sulfonamide N-H singlet (downfield, ~9-11 ppm). | No new carbonyl signal. Shifts in aromatic carbons adjacent to the new sulfonamide group. | [M+H]⁺ corresponding to the mass of starting material + mass of sulfonyl group - mass of H. |
| Buchwald-Hartwig | Diarylamine | Disappearance of broad NH₂ signal. Appearance of new N-H singlet (~8-9 ppm). New signals in the aromatic region from the coupled aryl group. | New signals corresponding to the carbons of the coupled aryl group. | [M+H]⁺ corresponding to the mass of starting material + mass of aryl group - mass of H. |
| Reductive Amination | Secondary Amine | Disappearance of broad NH₂ signal. Appearance of new N-H signal (broad, ~2-5 ppm). New signals for the added alkyl group protons. | New signals corresponding to the carbons of the added alkyl group. | [M+H]⁺ corresponding to the mass of starting material + mass of alkyl group - mass of H₂. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. ijcrt.org [ijcrt.org]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methylpiperazin-1-yl)pyridin-3-amine is a key building block in contemporary medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules, including kinase inhibitors used in oncology. Its synthesis on a laboratory scale is relatively straightforward; however, transitioning to a pilot or industrial scale introduces significant challenges related to reaction efficiency, impurity profiles, process safety, and cost-effectiveness. This document provides a detailed guide for the robust and scalable synthesis of this important intermediate, grounded in established principles of process chemistry. We will detail two reliable methods for the critical nitro reduction step, offering flexibility based on available equipment and project requirements.
Synthetic Strategy Overview
The most common and industrially viable route to this compound is a two-step process. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the reaction of 2-chloro-5-nitropyridine with 1-methylpiperazine. The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position for nucleophilic attack by the secondary amine of 1-methylpiperazine. This reaction is typically high-yielding and regioselective.
-
Step 2: Nitro Group Reduction : The resulting intermediate, 6-(4-methylpiperazin-1-yl)-3-nitropyridine, is then reduced to the target primary amine. For this critical transformation, two scalable methods will be presented:
-
Method A: Catalytic Hydrogenation : A clean and efficient method utilizing a heterogeneous catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. This is often the preferred method for its high efficiency and simple work-up.
-
Method B: Chemical Reduction with Iron : A classic and cost-effective method using iron powder in an acidic medium (e.g., acetic acid). This approach is robust and avoids the need for specialized high-pressure hydrogenation equipment.
-
The overall synthetic workflow is depicted below.
Materials and Equipment
| Material/Equipment | Step 1 (SNAr) | Step 2A (Hydrogenation) | Step 2B (Iron Reduction) | Purification |
| 2-Chloro-5-nitropyridine | ✓ | |||
| 1-Methylpiperazine | ✓ | |||
| Triethylamine (or other base) | ✓ | |||
| Ethanol or Isopropanol | ✓ | ✓ | ✓ | ✓ |
| Palladium on Carbon (5-10% wet) | ✓ | |||
| Hydrogen Source (Cylinder/Parr) | ✓ | |||
| Iron Powder (-325 mesh) | ✓ | |||
| Glacial Acetic Acid | ✓ | |||
| Sodium Carbonate/Bicarbonate | ✓ | |||
| Celite® (Diatomaceous Earth) | ✓ | ✓ | ||
| Glass-Lined Reactor | ✓ | ✓ | ✓ | |
| Hydrogenation Reactor (Parr/Buchi) | ✓ | |||
| Mechanical Stirrer | ✓ | ✓ | ✓ | ✓ |
| Filtration Apparatus | ✓ | ✓ | ✓ | ✓ |
| pH Meter/Strips | ✓ |
PART 1: Nucleophilic Aromatic Substitution
Protocol: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitropyridine
-
Reactor Setup : Charge a suitable glass-lined reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser with 2-chloro-5-nitropyridine (1.0 eq).
-
Solvent Addition : Add a suitable solvent such as ethanol or isopropanol (5-10 volumes relative to the starting material). Begin stirring to form a slurry.
-
Reagent Addition : To the stirred slurry, add 1-methylpiperazine (1.1-1.2 eq) followed by a tertiary amine base such as triethylamine (1.2-1.5 eq) to act as an HCl scavenger.
-
Reaction : Heat the reaction mixture to a gentle reflux (typically 75-85 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., HPLC or TLC) until consumption of the starting material is complete.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature. The product may begin to crystallize.
-
Further cool the mixture to 0-5 °C and hold for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold solvent (ethanol or isopropanol) to remove residual impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
The intermediate, 6-(4-methylpiperazin-1-yl)-3-nitropyridine, is typically obtained as a yellow solid in high yield and purity, suitable for use in the next step without further purification.
PART 2: Nitro Group Reduction
Method A: Catalytic Hydrogenation
This method is highly efficient and generates minimal waste, making it ideal for scale-up if the appropriate equipment is available.
Protocol:
-
Reactor Setup : To a hydrogenation reactor (e.g., a Parr shaker or similar autoclave), charge the nitro-intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 volumes).
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% palladium on carbon (typically 1-5% w/w relative to the substrate).[1][2] Safety Note : Wet Pd/C catalyst is recommended to mitigate its pyrophoric nature. Dry catalyst should never be added to an organic solvent in the presence of air.[1]
-
Hydrogenation : Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is exothermic; maintain the temperature between 25-40 °C with cooling if necessary.
-
Reaction Monitoring : Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-12 hours.
-
Work-up and Isolation :
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note : The filter cake must not be allowed to dry as it can be pyrophoric.[1] Quench the filter cake with water immediately after filtration and store it wet before disposal.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization.
-
Method B: Chemical Reduction with Iron
This classic method is a cost-effective alternative that avoids the use of high-pressure hydrogen and specialized equipment.
Protocol:
-
Reactor Setup : Charge a reactor with the nitro-intermediate (1.0 eq), a solvent mixture (e.g., ethanol/water or acetic acid), and finely divided iron powder (3-5 eq).[3][4]
-
Acid Addition : Add glacial acetic acid (5-10 eq) to the mixture. The addition may be exothermic.
-
Reaction : Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. Monitor the reaction by HPLC or TLC.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Carefully neutralize the filtrate with an aqueous solution of sodium carbonate or sodium bicarbonate to a pH of 8-9. Caution : This will generate CO2 gas, leading to foaming.[3]
-
The product may precipitate upon neutralization. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification: Crystallization of the Final Product
High purity is often required for pharmaceutical intermediates. Crystallization is the most effective method for purification on a large scale.
Protocol:
-
Solvent Selection : Dissolve the crude this compound in a minimal amount of a hot solvent. Good candidate solvents include isopropanol, ethanol, or mixtures such as toluene/heptane or ethyl acetate/hexane.
-
Hot Filtration : If any insoluble material is present, perform a hot filtration.
-
Cooling : Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Chilling : Further cool the mixture in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize the yield.
-
Isolation : Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.
| Parameter | Typical Value/Range |
| Purity (by HPLC) | >99% |
| Appearance | Off-white to light yellow solid |
| Yield (Overall) | 65-80% |
Safety and Handling
-
1-Methylpiperazine : This reagent is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Piperazine Derivatives : Piperazines as a class can be respiratory and skin sensitizers.[5][6] Avoid inhalation of dust and ensure adequate ventilation.
-
Palladium on Carbon : As mentioned, Pd/C can be pyrophoric, especially after use when it is saturated with hydrogen.[1][7] It must be handled under an inert atmosphere when dry and should be kept wet during filtration and disposal.[1][8]
-
Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.
-
Iron/Acid Reduction : The neutralization step can be highly exothermic and produce significant amounts of CO2 gas. Perform this step slowly and in a vessel with sufficient headspace to accommodate foaming.[3]
Conclusion
The synthesis of this compound can be reliably scaled up using a two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction. The choice between catalytic hydrogenation and chemical reduction with iron allows for flexibility depending on the available infrastructure. By carefully controlling reaction parameters and adhering to the safety protocols outlined, this valuable intermediate can be produced in high yield and purity, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 7. sarponggroup.com [sarponggroup.com]
- 8. chem.wisc.edu [chem.wisc.edu]
Application Note: Streamlining Kinase Inhibitor Library Synthesis with 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Introduction: The Strategic Value of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Kinase-Targeted Libraries
In the landscape of modern drug discovery, protein kinases remain a paramount target class for therapeutic intervention, particularly in oncology. The rapid exploration of structure-activity relationships (SAR) is crucial for the development of potent and selective kinase inhibitors. Parallel synthesis has become an indispensable tool in this endeavor, enabling the rapid generation of focused compound libraries to accelerate the design-make-test-analyze (DMTA) cycle.[1][2]
This application note provides a detailed guide to the effective use of This compound (CAS No: 55403-35-5) in solution-phase parallel synthesis workflows. This versatile building block is frequently incorporated into kinase inhibitors due to the favorable properties conferred by its constituent moieties.[3] The piperazine ring, particularly when N-methylated, is a "privileged" scaffold in medicinal chemistry. It often enhances aqueous solubility, oral bioavailability, and can establish crucial interactions within the ATP-binding pocket of kinases, while also serving as a versatile linker to introduce further chemical diversity.[4][5][6] The aminopyridine core provides a key vector for derivatization, allowing for the systematic exploration of chemical space around the scaffold.
Herein, we present two robust, high-throughput protocols centered on this building block: a parallel amide coupling and a parallel Suzuki-Miyaura cross-coupling. These protocols are designed for a 96-well plate format, leveraging common laboratory automation to maximize efficiency and reproducibility.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental to successful library synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄ | PubChem[3] |
| Molecular Weight | 192.26 g/mol | PubChem[3] |
| CAS Number | 55403-35-5 | Santa Cruz Biotechnology[7] |
| Appearance | Light yellow to brown crystalline powder | Chem-Impex[8] |
| Melting Point | 106-108 °C | ChemicalBook[9] |
| Boiling Point (Predicted) | 388.7 ± 42.0 °C | ChemicalBook[9] |
| pKa (Predicted) | 8.5 (most basic) | Chemicalize |
| LogP (Predicted) | 0.4 | PubChem[3] |
The primary amine on the pyridine ring is the key reactive handle for the transformations described below. Its nucleophilicity is suitable for acylation, while the pyridine ring itself can be functionalized prior to or after coupling, depending on the desired synthetic strategy. The N-methylpiperazine moiety provides a basic handle that can influence the overall properties of the final compounds.
Workflow Overview: A Modular Approach to Library Synthesis
The power of parallel synthesis lies in its modularity. A common core is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate). This systematic approach allows for the direct correlation between a well's coordinates and the structure of the compound it contains.
Caption: General workflow for parallel solution-phase library synthesis.
Protocol I: Parallel Amide Bond Formation
This protocol details the synthesis of a diverse amide library by coupling this compound with a set of 96 unique carboxylic acids. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[10][11]
Rationale for Reagent Selection:
-
Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective even with moderately hindered substrates.[12]
-
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the acylation.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that solubilizes a wide range of organic molecules and reagents.
Materials and Equipment
-
This compound
-
Library of 96 diverse carboxylic acids
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Automated liquid handler or multichannel pipette
-
96-well reaction block with sealing mat
-
Orbital shaker with heating capability
-
Centrifugal evaporator
Step-by-Step Protocol
A. Reagent Stock Preparation (Master Plates)
-
Carboxylic Acid Plate: Prepare a 96-well plate containing 0.1 M solutions of each of the 96 different carboxylic acids in anhydrous DMF (1.0 mL per well).
-
Amine Stock: Prepare a 0.1 M stock solution of this compound in anhydrous DMF.
-
HATU Stock: Prepare a 0.12 M stock solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.
-
DIPEA Stock: Prepare a 0.3 M stock solution of DIPEA in anhydrous DMF.
B. Parallel Reaction Setup (in a 96-well, 2 mL reaction block)
-
Using an automated liquid handler, dispense 500 µL (50 µmol, 1.0 equiv) of the appropriate carboxylic acid solution from the master plate into each corresponding well of the reaction block.
-
Add 500 µL (50 µmol, 1.0 equiv) of the this compound stock solution to each well.
-
Add 500 µL (60 µmol, 1.2 equiv) of the HATU stock solution to each well.
-
Initiate the reaction by adding 500 µL (150 µmol, 3.0 equiv) of the DIPEA stock solution to each well.
-
Seal the reaction block securely with a chemically resistant sealing mat.
-
Place the block on an orbital shaker and incubate at room temperature for 12-16 hours. Gentle agitation is recommended.
Caption: Single-well schematic for the parallel amide coupling reaction.
C. Work-up and Purification
-
After incubation, remove the sealing mat. If precipitation occurs, add a minimal amount of DMSO to re-solubilize.
-
The crude reaction mixtures are now ready for high-throughput purification. The industry standard is automated mass-directed preparative HPLC.[18]
-
Configure the automated purification system to inject a set volume from each well, detect the target mass of the expected product, and collect the corresponding fractions.
-
Combine the pure fractions for each compound and remove the solvent using a centrifugal evaporator.
D. Quality Control and Archiving
-
Re-dissolve the dried, purified compounds in a known volume of DMSO to create master stock plates (e.g., at 10 mM).
-
Perform QC analysis on a representative subset of the library (e.g., 5-10% of compounds) or on all compounds if required.[19]
-
LC-MS: Confirm identity (correct mass) and purity (>90% is a common target).
-
¹H NMR: Confirm the structure of selected compounds.
-
Protocol II: Parallel Suzuki-Miyaura Cross-Coupling
This protocol enables further diversification by creating a C-C bond at a different position on a related pyridine scaffold. For this example, we will use a hypothetical boronic acid derivative of our core structure, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid , to couple with a library of 96 aryl halides. The Suzuki reaction is a cornerstone of modern organic synthesis due to its robustness and functional group tolerance.[20]
Rationale for Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly effective catalyst for a broad range of Suzuki couplings, known for its stability and high activity.
-
Base (Na₂CO₃): Sodium carbonate is an effective inorganic base for the Suzuki reaction, particularly in aqueous solvent mixtures.
-
Solvent (Dioxane/Water): A mixture of dioxane and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.
Materials and Equipment
-
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid (or a suitable precursor that can be converted to this in situ)
-
Library of 96 diverse aryl/heteroaryl halides (bromides or iodides preferred)
-
Pd(dppf)Cl₂
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Degassed Water
-
Equipment as listed in section 4.1.
Step-by-Step Protocol
A. Reagent Stock Preparation
-
Aryl Halide Plate: Prepare a 96-well plate containing 0.1 M solutions of each of the 96 different aryl halides in 1,4-dioxane (500 µL per well).
-
Boronic Acid Stock: Prepare a 0.15 M stock solution of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid in 1,4-dioxane.
-
Catalyst/Base Slurry: In a glovebox or under an inert atmosphere, prepare a slurry of Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 equiv) in a 4:1 mixture of Dioxane/Degassed Water. Note: Prepare this slurry immediately before use and keep it under agitation to ensure homogeneity.
B. Parallel Reaction Setup
-
In a 96-well reaction block, dispense 500 µL (50 µmol, 1.0 equiv) of the appropriate aryl halide solution into each well.
-
Add 500 µL (75 µmol, 1.5 equiv) of the boronic acid stock solution to each well.
-
Transfer the reaction block to a glovebox or use a manifold to establish an inert atmosphere (Argon or Nitrogen).
-
Dispense the prepared catalyst/base slurry into each well.
-
Seal the reaction block securely.
-
Place the block on a shaker with heating and incubate at 80-90 °C for 8-12 hours.
C. Work-up, Purification, and QC
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding water to each well.
-
Extract each well with an organic solvent (e.g., ethyl acetate). This can be performed using a liquid-liquid extraction workflow on an automated platform.
-
Separate the organic layers into a new plate and evaporate the solvent.
-
Proceed with automated mass-directed HPLC purification, QC, and archiving as described in sections 4.2C and 4.2D.
Conclusion and Best Practices
This compound is a high-value building block for the efficient parallel synthesis of kinase inhibitor libraries. The protocols outlined here for amide coupling and Suzuki-Miyaura reactions provide robust starting points for library production.
For optimal results, consider the following:
-
Automation: The use of robotic liquid handlers is critical for accuracy, precision, and throughput.[1][21][22]
-
Inert Conditions: For sensitive reactions like Suzuki coupling, maintaining an inert atmosphere is key to preventing catalyst degradation.
-
Quality Control: Rigorous QC at the end of the workflow is non-negotiable. It ensures the integrity of the library and the reliability of subsequent screening data.[23]
-
Purification: High-throughput purification is often the bottleneck. Investing in automated, mass-directed systems is essential for efficiently processing entire libraries.[13][18][24]
By integrating this strategic building block with optimized parallel synthesis workflows, drug discovery teams can significantly accelerate the identification and optimization of novel kinase inhibitor candidates.
References
- 1. DeepCure Turns Complex Drug Designs into Testable Molecules with Robotic Synthesis Breakthrough - BioSpace [biospace.com]
- 2. A robotic system for automated chemical synthesis of therapeutic agents - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00099D [pubs.rsc.org]
- 3. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Amino-6-(4-methylpiperazin-1-yl)pyridine | 55403-35-5 [amp.chemicalbook.com]
- 10. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.dk]
- 13. lcms.cz [lcms.cz]
- 14. tarosdiscovery.com [tarosdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemspeed.com [chemspeed.com]
- 22. Pairing Prediction and Robotic Flow Synthesis | Technology Networks [technologynetworks.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Quantitative Analysis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: A Comprehensive Guide to Validated HPLC-UV and GC-MS Methods
An Application Note for Drug Development Professionals
Abstract
This guide provides detailed analytical methods for the accurate quantification of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity and concentration of such building blocks is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We present a primary, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which serves as a robust quality control tool for assay and impurity determination. Additionally, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method is described for confirmatory analysis and identification of volatile impurities. The protocols herein are designed for implementation in research, development, and quality control laboratories, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[3][4][5][6]
Compound Profile
This compound is a substituted pyridinamine containing a methylpiperazine moiety. Its structure lends it to be a versatile building block in medicinal chemistry.[1] Accurate analytical characterization is the foundation of its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 55403-35-5 | [7] |
| Molecular Formula | C₁₀H₁₆N₄ | [7] |
| Molecular Weight | 192.26 g/mol | [7] |
| Appearance | Light yellow to brown crystalline powder | [1][8] |
| Melting Point | 106-108 °C | [9] |
| Structure |
| [7] |
Principle of Analysis: Reversed-Phase HPLC
The primary analytical technique described is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. The basic amine functional groups in the target analyte are ionizable; therefore, controlling the pH of the mobile phase with a buffer is critical to ensure consistent retention and sharp, symmetrical peak shapes.[10]
Primary Method: Validated HPLC-UV for Quantification
This stability-indicating HPLC method is designed for the accurate assay of this compound and the quantification of its impurities. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[11][12]
Instrumentation and Consumables
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data Acquisition: Chromatography Data System (CDS).
-
Analytical Balance: 4 or 5-decimal place.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), Reagent grade water (e.g., Milli-Q).
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 6.5 with H₃PO₄ | Buffering near the pKa of the analyte's amine groups (~7.4)[8] helps ensure consistent ionization and retention. A pH of 6.5 provides good peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic elution is simpler, more robust, and often sufficient for assay of the main component.[11] A gradient may be developed for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection (UV) | 254 nm | Pyridine-based structures typically exhibit strong absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of reagent grade water. Adjust the pH to 6.5 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 v/v ratio. This ensures the sample solvent is compatible with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.
HPLC Analysis Workflow
The following diagram outlines the standard workflow for sample analysis using the HPLC-UV method.
Caption: Workflow for HPLC-UV Quantification.
System Suitability and Acceptance Criteria
Before sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution five consecutive times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation column. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
Method Validation Protocol
Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[4][6] The following parameters should be assessed according to ICH Q2(R1) guidelines.
-
Specificity: Analyze a blank (diluent), a standard solution, a sample solution, and a spiked sample. The analyte peak should be free from interference at its retention time. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradants do not co-elute with the main peak.[3]
-
Linearity: Prepare at least five concentrations of the analyte across a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]
-
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[14]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
-
Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results and system suitability.
-
Acceptance Criteria: System suitability parameters must be met, and the results should not significantly deviate from the nominal method.
-
Orthogonal Method: GC-MS for Confirmation and Volatile Impurity Profiling
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. It serves as an excellent confirmatory technique to HPLC and is particularly useful for detecting process impurities that may not be suitable for LC analysis. Aromatic amines can be analyzed directly, though derivatization may be required to improve peak shape and thermal stability.[15][16][17]
Instrumentation and Conditions
-
GC-MS System: Gas chromatograph with a Mass Selective Detector (MSD).
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injector: Splitless mode, 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Mass Range: Scan m/z 40-450.
Sample Preparation
-
Direct Analysis: Accurately weigh ~10 mg of the sample into a vial. Dissolve in 10 mL of Methanol or Dichloromethane. The solution can be injected directly.
-
Derivatization (Optional): To improve chromatography, the amine groups can be derivatized (e.g., via acylation or silylation). For trace analysis, derivatization with iodine-containing compounds can enhance sensitivity.[18][19]
GC-MS Analysis Workflow
Caption: Workflow for GC-MS Confirmatory Analysis.
Conclusion
This application note provides a robust and reliable HPLC-UV method for the routine quantification of this compound, suitable for use in a regulated quality control environment. The detailed validation protocol ensures that the method yields accurate and precise results. The supplementary GC-MS method offers a powerful orthogonal technique for structural confirmation and the analysis of impurities not amenable to HPLC. The implementation of these methods will enable researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-METHYL-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE | 571189-49-6 [chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. helixchrom.com [helixchrom.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. pnrjournal.com [pnrjournal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Gas chromatographic analysis of amine mixtures in drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Libraries
Abstract
The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1][2] The piperazine moiety often enhances aqueous solubility and provides a key interaction point for binding to the kinase active site.[3][4][5] This guide provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries based on this scaffold, targeting novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed protocols for robust primary screening, and outline a rigorous hit validation cascade designed to eliminate false positives and prioritize promising lead candidates.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Consequently, they have become one of the most important target classes for drug discovery.[6] The this compound core represents a versatile scaffold for the design of kinase inhibitors. Its constituent parts—the aminopyridine core and the methylpiperazine side chain—each contribute to its utility. The aminopyridine can engage in crucial hydrogen bonding interactions within the kinase hinge region, a common feature of ATP-competitive inhibitors.[8] The 4-methylpiperazine group not only improves physicochemical properties such as solubility but also offers a vector for further chemical modification to enhance potency and selectivity.[2][4]
High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large compound libraries to identify initial "hits".[9][10] This document will provide researchers, scientists, and drug development professionals with a detailed guide to designing and executing an effective HTS campaign for aminopyridine-based libraries.
Designing the Screening Cascade: A Multi-Faceted Approach
A successful HTS campaign is more than just a primary screen; it is a carefully orchestrated cascade of assays designed to progressively refine the initial pool of hits. The goal is to efficiently eliminate undesirable compounds and focus resources on those with genuine therapeutic potential.[11]
Caption: A typical HTS workflow for kinase inhibitor discovery.
Primary Screening: Choosing the Right Tool for the Job
The primary screen is the first pass through the compound library and must be robust, reproducible, and scalable. For kinase targets, several excellent HTS technologies are available. The choice of assay depends on factors such as the nature of the kinase and substrate, available reagents, and instrumentation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology that is well-suited for HTS.[12] It relies on the proximity of donor and acceptor beads, which are brought together by a specific biological interaction, in this case, the phosphorylation of a substrate by the target kinase.[12][13]
Principle of AlphaLISA Kinase Assay:
-
A biotinylated substrate is captured by streptavidin-coated donor beads.
-
The kinase phosphorylates the substrate in the presence of ATP.
-
A phospho-specific antibody conjugated to an acceptor bead binds to the phosphorylated substrate.
-
When the donor and acceptor beads are in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm.[14]
-
Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Caption: Principle of the AlphaLISA kinase assay.
Protocol: AlphaLISA Kinase Assay
-
Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and test compounds in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds from the library plates into 384-well assay plates.[15]
-
Kinase Reaction: Add the kinase and substrate mixture to the assay plates.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Add a stop solution containing EDTA and the AlphaLISA acceptor beads conjugated with the anti-phospho antibody. Incubate for 60 minutes.
-
Final Step: Add the streptavidin-coated donor beads and incubate for another 60 minutes in the dark.
-
Read Plate: Read the plate on an Alpha-enabled microplate reader.[16]
Data Presentation: Typical AlphaLISA Assay Parameters
| Parameter | Typical Value |
| Final Assay Volume | 20 µL |
| Kinase Concentration | 0.1 - 5 nM |
| Substrate Concentration | 10 - 100 nM |
| ATP Concentration | Kₘ (Michaelis constant) |
| Compound Concentration | 10 µM |
| Z'-factor | > 0.5 |
A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[17]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that combines time-resolved fluorescence (TRF) with fluorescence resonance energy transfer (FRET).[18][19] This technology offers a high signal-to-noise ratio by minimizing background fluorescence.[18][20]
Principle of TR-FRET Kinase Assay:
-
A biotinylated substrate is used in conjunction with a streptavidin-labeled donor fluorophore (e.g., Europium cryptate).
-
A phospho-specific antibody is labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).[21]
-
Upon substrate phosphorylation, the antibody binds, bringing the donor and acceptor fluorophores into close proximity.
-
Excitation of the donor with a pulsed light source leads to energy transfer to the acceptor, which then emits light at a specific wavelength.
-
A time-delayed measurement of the acceptor's emission reduces interference from short-lived background fluorescence.[18]
-
Kinase inhibitors prevent this interaction, resulting in a loss of the FRET signal.[21]
Protocol: TR-FRET Kinase Assay
The protocol for a TR-FRET kinase assay is similar to the AlphaLISA protocol, with the primary difference being the detection reagents and the plate reader settings. The incubation times and buffer components will also need to be optimized for the specific kinase and reagents used.
Hit Validation and Counter-Screening: Separating the Wheat from the Chaff
The initial hits from a primary screen will inevitably contain false positives.[11][22] A rigorous hit validation cascade is crucial to eliminate these and confirm that the observed activity is due to specific inhibition of the target kinase.[11]
Dose-Response Confirmation
Hits from the primary screen, which is typically conducted at a single high concentration, must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). This step helps to eliminate compounds that were active due to experimental error in the primary screen.
Counter-Screens for Assay Interference
Many compounds can interfere with the assay technology itself, leading to false-positive results.[23][24][25] It is essential to run counter-screens to identify these compounds.
Common Types of Assay Interference:
-
Luciferase Inhibition: In assays using a luciferase reporter, some compounds can directly inhibit the enzyme.[23][24]
-
Compound Fluorescence: Compounds that fluoresce at the same wavelength as the assay readout can cause a false signal.[24]
-
Light Scattering: Precipitated compounds can scatter light and interfere with optical measurements.
-
Singlet Oxygen Quenchers: In AlphaLISA assays, compounds that quench singlet oxygen can appear as inhibitors.[12]
A common counter-screen involves running the primary assay in the absence of the target kinase.[22][24] Compounds that still show activity in this format are likely interfering with the assay components and should be flagged as false positives.
Caption: A streamlined hit validation workflow.
Orthogonal and Cell-Based Assays: Confirming On-Target Activity
Once hits have been confirmed and cleared of assay interference, it is important to verify their activity using an orthogonal assay. This is an assay that measures the same biological activity but uses a different technology.[22] For example, if the primary screen was an AlphaLISA assay, an orthogonal assay could be a TR-FRET-based assay or a radiometric assay.
Ultimately, the goal of kinase inhibitor discovery is to find compounds that are active in a cellular context.[26][27] Therefore, validated hits should be profiled in cell-based assays to assess their ability to engage the target kinase in cells and elicit a functional response.[27][28][29]
Examples of Cell-Based Assays:
-
Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of a compound to the target kinase within living cells.[28]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase.[28] A decrease in substrate phosphorylation upon treatment with a compound indicates inhibition of the kinase.
-
Cell Proliferation/Viability Assays: If the target kinase is involved in cell proliferation, inhibitors should reduce the growth or viability of cancer cells that are dependent on that kinase.[15][28]
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Incubation and Reading: Incubate for a short period to stabilize the signal and then read the luminescence on a plate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition).
Data Analysis and Interpretation
Throughout the HTS campaign, rigorous data analysis is essential.[30][31] Key metrics to monitor include:
-
Signal-to-Background Ratio (S/B): A measure of the dynamic range of the assay.
-
Z'-factor: A statistical parameter that reflects the robustness and reproducibility of the assay.[17][32]
-
Hit Rate: The percentage of compounds in the library that are identified as active.
For hit compounds, the IC₅₀ or GI₅₀ values should be determined from the dose-response curves. It is also important to assess the slope of the curve and the maximum inhibition achieved.
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel kinase inhibitors. By employing a well-designed screening cascade that includes robust primary assays, rigorous hit validation, and relevant cell-based follow-up studies, researchers can efficiently identify and prioritize compounds with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for a successful HTS campaign.
References
- 1. 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol [myskinrecipes.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. marinbio.com [marinbio.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. books.rsc.org [books.rsc.org]
- 18. sinobiological.com [sinobiological.com]
- 19. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 25. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inits.at [inits.at]
- 27. reactionbiology.com [reactionbiology.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Assay Guidance Workshop for High-Throughput Screening and Lead Discovery | National Center for Advancing Translational Sciences [ncats.nih.gov]
Application Notes & Protocols: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Fragment-Based Drug Design
Introduction: The Strategic Value of the Aminomethylpiperazinyl-Pyridine Scaffold
In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening low molecular weight fragments (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits with greater ligand efficiency.[2] Within the vast armamentarium of chemical fragments, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine stands out as a particularly valuable starting point, especially in the pursuit of kinase inhibitors.
This fragment combines several key features that make it an attractive scaffold. The aminopyridine core is a well-established "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[3][4] The piperazine moiety is a versatile functional group known to enhance aqueous solubility and can be readily modified to explore vectors pointing towards solvent-exposed regions of the binding pocket, thereby providing a clear path for fragment evolution.[5] The N-methyl group on the piperazine provides a defined substitution vector and can influence the basicity and conformational properties of the ring.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in a typical FBDD campaign targeting protein kinases. We will detail protocols for primary screening, hit validation, and hit-to-lead optimization, underpinned by the scientific rationale for each experimental choice.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is the foundation of any successful FBDD campaign.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄ | PubChem CID: 2763390[7] |
| Molecular Weight | 192.26 g/mol | PubChem CID: 2763390[7] |
| XLogP3-AA | 0.4 | PubChem CID: 2763390[7] |
| Hydrogen Bond Donors | 1 (amine group) | PubChem CID: 2763390[7] |
| Hydrogen Bond Acceptors | 3 (pyridine N, 2 piperazine N) | PubChem CID: 2763390[7] |
| Rotatable Bond Count | 2 | PubChem CID: 2763390[7] |
These properties align well with the "Rule of Three," a common guideline for fragment selection (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), indicating its suitability as a starting point for FBDD.[8]
FBDD Workflow Overview
The journey from a fragment hit to a lead compound is a multi-step process. The following diagram illustrates a typical workflow for an FBDD campaign utilizing this compound.
Caption: High-level workflow for a fragment-based drug design campaign.
Part 1: Primary Screening & Hit Identification
The initial goal is to identify fragments that bind to the target protein, even with weak affinity. Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify binding of this compound to a target kinase.
Causality: SPR detects changes in mass on a sensor surface, allowing for real-time monitoring of fragment binding to an immobilized protein target. This method is sensitive enough to detect the weak, transient interactions characteristic of fragments.
Materials:
-
Target kinase protein (e.g., BTK, Syk) with high purity (>95%).
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Fragment stock solution: 100 mM this compound in 100% DMSO.
-
Assay buffer: Running buffer with a matched concentration of DMSO (e.g., 1-2%).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
-
Inject the target kinase (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in the assay buffer. A typical screening concentration for fragments is in the range of 100 µM to 1 mM.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with assay buffer (e.g., 120 seconds).
-
Include buffer-only injections (blanks) periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.
-
A positive "hit" is identified by a concentration-dependent binding response that is significantly above the noise level of the instrument.
-
Analyze the steady-state binding responses to estimate the dissociation constant (KD).
-
Self-Validation & Trustworthiness:
-
DMSO Matching: Precisely match the DMSO concentration in the assay buffer to that of the fragment samples to minimize false positives arising from bulk refractive index changes.
-
Concentration-Response: A true binding event should exhibit a clear, saturable concentration-dependent response.
-
Reference Subtraction: The use of a reference flow cell is critical to subtract non-specific binding to the sensor surface.
Part 2: Hit Validation and Structural Characterization
A hit from a primary screen must be validated using an orthogonal biophysical method to ensure it is not an artifact of the initial assay. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent choice for validation as it provides information on binding and can locate the binding site on the protein.
Protocol 2: Hit Validation using Protein-Observed NMR Spectroscopy
Objective: To confirm the binding of this compound and map its binding site on the target kinase.
Causality: This method monitors changes in the chemical environment of the protein's own atoms upon fragment binding. Chemical Shift Perturbation (CSP) mapping of an isotope-labeled protein (e.g., ¹⁵N) provides robust evidence of binding and pinpoints the location of the interaction.
Materials:
-
¹⁵N-labeled target kinase (0.1-0.3 mM) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, 10% D₂O, pH 7.5).
-
Fragment stock solution (as in Protocol 1).
-
High-field NMR spectrometer with a cryoprobe.
Methodology:
-
Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Titration: Add a stoichiometric excess (e.g., 5-10 fold) of this compound to the protein sample.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify peaks that have shifted their position (a chemical shift perturbation).
-
If backbone assignments for the protein are available, the perturbed peaks can be mapped onto the 3D structure of the protein, revealing the fragment's binding site. Typically, for a kinase inhibitor, these perturbations will cluster around the ATP-binding site and the hinge region.
-
Self-Validation & Trustworthiness:
-
Orthogonal Confirmation: A positive result in both SPR and NMR provides high confidence in the hit.
-
Site-Specific Information: Unlike SPR, which only reports on binding, CSPs provide spatial information, confirming a specific, localized interaction rather than non-specific aggregation.
Protocol 3: High-Resolution Structure Determination by X-ray Crystallography
Objective: To obtain an atomic-resolution structure of the kinase-fragment complex.
Causality: X-ray crystallography provides the definitive, high-resolution 3D structure of the protein-ligand complex. This information is invaluable for structure-based drug design, revealing the precise binding mode, key interactions, and vectors for chemical elaboration.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens.
-
Optimize lead conditions to produce well-diffracting crystals.
-
-
Fragment Soaking:
-
Prepare a solution of this compound (1-10 mM) in a cryoprotectant solution compatible with the protein crystals.
-
Transfer the apo-crystals into this solution and allow them to soak for a period ranging from minutes to hours.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.
-
Refine the model of the protein-fragment complex.
-
Expected Outcome for this compound: The crystal structure would likely show the aminopyridine nitrogen and the exocyclic amine forming two hydrogen bonds with the kinase hinge backbone. The N-methylpiperazine group would likely be oriented towards the solvent-exposed region, providing a clear vector for optimization.
Part 3: Hit-to-Lead Optimization
With a validated hit and a high-resolution crystal structure, the next phase is to rationally design and synthesize analogs with improved potency and drug-like properties. This iterative process is known as the "hit-to-lead" phase.
Strategy: Fragment Growing
The most common strategy for optimizing a fragment hit is "growing," where chemical modifications are added to the fragment to engage with adjacent pockets and form additional favorable interactions.[9]
Caption: Conceptual diagram of the fragment growing strategy.
Rationale for Growing from the N-Methylpiperazine Moiety: The crystal structure of the kinase-fragment complex will reveal the orientation of the N-methylpiperazine group. In many kinase structures, this vector points towards the solvent-exposed region, often near the ribose pocket. This provides an ideal modification point to add functionality that can form additional interactions without disrupting the critical hinge-binding interactions of the aminopyridine core.
Example Synthetic Elaboration & SAR Analysis:
Based on published kinase inhibitor discovery campaigns, a common strategy is to replace the N-methyl group with larger, more functionalized groups to improve potency.[10]
Protocol 4: Synthesis and SAR of N-Acyl Analogs
-
Synthesis: Start with the parent fragment, 6-(piperazin-1-yl)pyridin-3-amine (commercially available). Perform an acylation reaction on the terminal nitrogen of the piperazine with various acyl chlorides or activated carboxylic acids.
-
SAR Analysis: Screen the resulting analogs in a biochemical assay (e.g., a kinase activity assay measuring ATP consumption) to determine their IC₅₀ values.
Exemplary SAR Table:
| Compound | R Group | BTK IC₅₀ (nM) | Ligand Efficiency (LE) | Rationale for Modification |
| 1 (Fragment) | -CH₃ | >100,000 | 0.35 | Initial hit, baseline activity. |
| 2a | -C(O)CH=CH₂ (Acryloyl) | 500 | 0.38 | Introduce a covalent warhead to target a nearby cysteine (as in Ibrutinib). |
| 2b | -C(O)-Ph | 1,500 | 0.32 | Explore aromatic interactions in the adjacent pocket. |
| 2c | -C(O)-CH₂-Ph | 800 | 0.34 | Introduce flexibility and explore deeper pockets. |
| 2d | -C(O)-c-propyl | 5,000 | 0.31 | Probe for small hydrophobic interactions. |
Note: IC₅₀ and LE values are hypothetical for illustrative purposes, based on trends seen in kinase inhibitor discovery programs.
Interpretation of SAR Data:
-
The introduction of an acryloyl group (Compound 2a ) significantly improves potency, suggesting the presence of a nearby cysteine residue that can be covalently targeted, a strategy successfully employed for BTK inhibitors like Ibrutinib.
-
The addition of a phenyl group (Compound 2b ) also improves potency over the initial fragment, indicating a potential for π-stacking or hydrophobic interactions.
-
The iterative process of synthesis and testing, guided by structural biology, allows for the rapid optimization of the initial fragment hit into a potent lead compound.
Conclusion
This compound is a high-value fragment for FBDD campaigns, particularly those targeting the kinome. Its inherent structural features provide a robust anchor into the hinge region of many kinases, while the modifiable piperazine moiety offers a reliable vector for rapid, structure-guided optimization. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural analysis, researchers can effectively leverage this fragment to discover novel, potent, and selective lead compounds. The protocols and strategies outlined in these notes provide a practical framework for initiating such a campaign, emphasizing the causality behind each step to ensure a rational and efficient drug discovery process.
References
- 1. US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor - Google Patents [patents.google.com]
- 2. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound from 6-chloropyridin-3-amine and 1-methylpiperazine via a Buchwald-Hartwig amination, but I'm observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Buchwald-Hartwig aminations are a common issue that can often be traced back to several key factors related to the reaction setup and reagents.[1][2][3] Here is a systematic approach to troubleshooting this problem:
1. Catalyst System Integrity:
-
Cause: The palladium catalyst and phosphine ligand are the heart of the Buchwald-Hartwig reaction.[3] Their activity is highly sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst decomposition and a stalled reaction.
-
Solution:
-
Ensure all glassware is rigorously dried and the reaction is assembled under a robust inert atmosphere (e.g., argon or nitrogen), preferably in a glovebox.[1]
-
Use freshly opened or properly stored palladium precatalysts and phosphine ligands. Consider using a pre-formed, air-stable palladium precatalyst.
-
Degas all solvents thoroughly by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
2. Base Selection and Quality:
-
Cause: The choice and quality of the base are critical for the deprotonation of the amine and regeneration of the active catalyst.[4] Sodium tert-butoxide (NaOtBu) is commonly used, but it is highly hygroscopic. Contamination with water can quench the base and inhibit the catalytic cycle.
-
Solution:
-
Use a fresh bottle of high-purity NaOtBu. If the bottle has been opened multiple times, consider purchasing a new one.
-
Handle the base quickly in an inert atmosphere to minimize exposure to air.
-
Alternatively, consider using other strong, non-hygroscopic bases like potassium phosphate (K₃PO₄).[1]
-
3. Reaction Temperature and Time:
-
Cause: Insufficient thermal energy can lead to slow reaction kinetics and incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting materials, product, or catalyst.
-
Solution:
-
The optimal temperature for this transformation is typically between 80-120 °C.[1] If you are running the reaction at the lower end of this range, a modest increase in temperature may improve the rate.
-
Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal reaction time.[5]
-
4. Ligand Choice:
-
Cause: The nature of the phosphine ligand significantly influences the efficiency of the catalytic cycle. For electron-rich pyridines, sterically hindered and electron-rich biarylphosphine ligands are often necessary.
-
Solution:
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired this compound, but I'm also seeing a significant amount of an unknown impurity with a similar mass in my LC-MS analysis. What could this be and how can I prevent its formation?
Answer:
The formation of byproducts is a common challenge. In the context of this synthesis, there are a few likely culprits:
1. Hydrodehalogenation of the Starting Material:
-
Cause: A common side reaction in palladium-catalyzed cross-coupling reactions is the hydrodehalogenation of the aryl halide starting material, in this case, the conversion of 6-chloropyridin-3-amine to pyridin-3-amine.[3] This occurs when a palladium-hydride species, formed from trace water or other proton sources, reductively cleaves the carbon-halogen bond.
-
Prevention:
-
Rigorously exclude water and other protic impurities from the reaction mixture. Ensure solvents are anhydrous and the base is of high quality.
-
Careful selection of the ligand and base can sometimes minimize this side reaction.
-
2. Dimerization of the Starting Amine:
-
Cause: Under certain conditions, particularly with highly active catalyst systems, self-coupling of the 6-chloropyridin-3-amine can occur, leading to the formation of dimeric species.
-
Prevention:
-
Ensure a slight excess of the 1-methylpiperazine nucleophile (1.1-1.5 equivalents) is used to favor the desired cross-coupling reaction.[1]
-
Lowering the catalyst loading or reaction temperature might also disfavor this side reaction, although this could impact the overall reaction rate.
-
3. Isomeric Impurities from the Starting Material:
-
Cause: The purity of the starting 6-chloropyridin-3-amine is crucial. Commercially available starting materials may contain isomeric impurities that can react to form isomeric products, which can be difficult to separate from the desired compound.
-
Prevention:
-
Verify the purity of the starting materials by NMR or another suitable analytical technique before use.
-
If necessary, purify the starting material by recrystallization or column chromatography.
-
Issue 3: Difficult Purification of the Final Product
Question: I have successfully synthesized the crude this compound, but I'm struggling with its purification by column chromatography. The product seems to be very polar and streaks on the silica gel column.
Answer:
The basic nitrogen atoms in this compound make it quite polar and prone to strong interactions with silica gel, leading to poor chromatographic behavior. Here are some strategies to overcome this:
1. Modifying the Mobile Phase:
-
Technique: Add a small amount of a basic modifier to the eluent system to suppress the interaction of the amine with the acidic silica surface.
-
Implementation:
-
A common approach is to add 0.5-2% of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
This will compete with your product for the active sites on the silica, resulting in better peak shape and improved separation.
-
2. Using an Alternative Stationary Phase:
-
Technique: If modifying the mobile phase is insufficient, consider using a different stationary phase that is less acidic than silica gel.
-
Implementation:
-
Alumina (basic or neutral) can be an excellent alternative for the purification of basic compounds.
-
Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be employed, although this is often a more expensive option for large-scale purifications.
-
3. Salt Formation and Extraction:
-
Technique: Convert the basic product into a salt to facilitate its separation from non-basic impurities.
-
Implementation:
-
After the reaction workup, dissolve the crude material in an organic solvent and extract it with an aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, leaving less basic impurities in the organic layer.
-
The aqueous layer can then be basified (e.g., with NaOH) and the free-based product can be back-extracted into an organic solvent. This can significantly improve the purity of the product before a final chromatographic step, if still needed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][3][4] This reaction involves the cross-coupling of an aryl halide, typically 6-chloropyridin-3-amine or 6-bromopyridin-3-amine, with 1-methylpiperazine. An alternative, though often less efficient, route is a direct nucleophilic aromatic substitution (SNAᵣ), which may require harsher reaction conditions.[1]
Q2: Why is the Buchwald-Hartwig amination preferred over a direct SNAr reaction?
While a direct SNAr reaction is mechanistically simpler, the Buchwald-Hartwig amination offers several advantages:
-
Milder Conditions: It typically proceeds under milder conditions (lower temperatures and less harsh bases) compared to SNAr, which often requires high temperatures.[3]
-
Broader Substrate Scope: The Buchwald-Hartwig reaction is compatible with a wider range of functional groups, making it more versatile in complex molecule synthesis.[4]
-
Higher Yields: For many substrates, including the synthesis of this compound, the palladium-catalyzed method generally provides higher and more reproducible yields.[1]
Q3: Can I use 6-fluoropyridin-3-amine instead of 6-chloropyridin-3-amine for this synthesis?
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is counterintuitive to what is observed in SN1 and SN2 reactions.[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. Therefore, 6-fluoropyridin-3-amine could be a viable, and potentially more reactive, starting material for an SNAr approach. However, for the Buchwald-Hartwig amination, the oxidative addition step is often rate-limiting, and the reactivity trend is typically I > Br > Cl > F.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the N-methyl group.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
III. Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
6-Chloropyridin-3-amine
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridin-3-amine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by 1-methylpiperazine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford the pure this compound.
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| 6-Chloropyridin-3-amine | 1.0 | Aryl Halide |
| 1-Methylpiperazine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Palladium Precatalyst |
| XPhos | 0.04 | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene | - | Solvent |
IV. Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Buchwald-Hartwig synthesis pathway.
Common Side Reaction: Hydrodehalogenation
Caption: Hydrodehalogenation side reaction.
Troubleshooting Workflow
Caption: Systematic troubleshooting workflow.
V. References
-
BenchChem. (2025). A Comparative Guide to the Functionalization of 6-Chloropyridin-3-amine: A Survey of Reaction Products. 1
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. 2
-
BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. 5
-
Wikipedia. Buchwald–Hartwig amination. 3
-
ChemicalBook. 6-(4-Methylpiperazin-1-yl)pyridazin-3-aMine synthesis. 7
-
BenchChem. Synthesis routes of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. 8
-
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. 4
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 9
-
Chemistry Steps. Nucleophilic Aromatic Substitution. 6
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 6-(4-Methylpiperazin-1-yl)pyridazin-3-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis routes of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-chloropyridin-3-amine
Introduction
Welcome to the technical support guide for the Buchwald-Hartwig amination of 6-chloropyridin-3-amine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a crucial C-N bond to access a wide array of valuable molecules in pharmaceutical and materials science research.[1][2] However, the specific substrate, 6-chloropyridin-3-amine, presents a unique set of challenges due to the electronic properties of the pyridine ring and the lower reactivity of the C-Cl bond.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven advice to help you navigate the complexities of this transformation and achieve optimal results.
Core Principles: Catalyst and Ligand Selection
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst and the supporting phosphine ligand. For an electron-deficient heteroaryl chloride like 6-chloropyridin-3-amine, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[3] Therefore, the catalyst system must be highly active.
Key Considerations:
-
Palladium Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they can also be unreliable.[5] Modern, well-defined "precatalysts" (e.g., G3 or G4 palladacycles) are strongly recommended. These complexes readily and cleanly generate the active monoligated Pd(0) species required for the catalytic cycle, leading to more reproducible results.[3][6][7]
-
Ligand Architecture: The ligand is not a passive spectator; it is critical to the reaction's success. For challenging aryl chlorides, the ligand must be both electron-rich and sterically bulky .[4][8]
-
Electron-richness increases the electron density on the palladium center, promoting the difficult oxidative addition step.
-
Steric bulk facilitates the final, product-forming reductive elimination step and helps stabilize the active monoligated palladium species.[9]
-
-
Recommended Ligands: The most successful ligands for this type of transformation are typically bulky, electron-rich biaryl monophosphines.[8][10]
| Ligand | Key Features | Typical Use Case |
| XPhos | Highly bulky and electron-rich. Often a top performer for aryl chlorides.[11][12] | General screening, coupling with primary and secondary amines. |
| RuPhos | Similar to XPhos, known for high activity. | Effective for a broad range of amines and aryl chlorides.[11] |
| BrettPhos | Extremely bulky, can be effective when other ligands fail, especially with hindered amines.[8] | Coupling sterically demanding primary amines.[6] |
| SPhos | Another highly active Buchwald ligand, good for general screening.[13] | Broad applicability, often successful with heteroaryl chlorides. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amination of 6-chloropyridin-3-amine in a direct Q&A format.
Q1: My reaction shows low or no conversion. What are the first things I should check?
Low or no conversion is the most common problem, typically pointing to an issue with the catalyst's activity or the reaction conditions.[3]
Initial Troubleshooting Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.
-
Reagent Purity: Amines, especially liquids, can contain impurities that inhibit the catalyst.[6] If possible, purify the amine by distillation or by passing it through a plug of activated alumina.[6] Ensure the base is anhydrous and of high purity.[3]
-
Catalyst System: If using Pd(OAc)₂, consider switching to a more reliable palladacycle precatalyst (e.g., XPhos Pd G3).[3] These are designed for more consistent activation.
-
Solvent Choice: Toluene and 1,4-dioxane are common solvents.[14] However, solubility can be a major issue, especially for the base.[14] If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider screening other solvents like CPME, t-AmOH, or DMF.[3]
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a frequent side reaction where the starting material is reduced instead of aminated.[3][4] This occurs when reductive elimination is slow, allowing competing pathways to take over.[2]
Strategies to Suppress Hydrodehalogenation:
-
Optimize the Ligand: This side reaction is often ligand-dependent. A bulkier ligand can accelerate the desired reductive elimination step, outcompeting the reduction pathway. Screen ligands like XPhos or BrettPhos.
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[14] Consider screening a weaker inorganic base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.[14]
-
Ensure Anhydrous Conditions: Trace water or protic impurities can be a source of protons for the hydrodehalogenation pathway.[3] Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[3]
Q3: The reaction starts but then stalls before reaching full conversion. What's happening?
Reaction stalling often indicates catalyst decomposition or inhibition.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active catalyst can be deactivated by oxygen (see Q1) or by impurities in the reagents.[6] Amines themselves can sometimes act as ligands, leading to catalyst deactivation; adding a slight excess of the phosphine ligand relative to the palladium can sometimes help.[6]
-
Inhibition by Byproducts: When using aryl iodides, the generated iodide salt can inhibit the catalyst.[6][12] While less common with chlorides, poor solubility of the base or salt byproducts can coat the catalyst or reagents, effectively stopping the reaction.[14] Ensure vigorous stirring and consider solvents that better solubilize all components.
-
Insufficient Base: The base is consumed stoichiometrically in the reaction. Ensure you are using an adequate excess (typically 1.4 to 2.0 equivalents). If the base is not fully soluble, its effective concentration may be too low.
Q4: How do I choose the best base and solvent combination?
The base and solvent are interdependent and crucial for success. The primary role of the base is to deprotonate the amine, making it a better nucleophile.[15]
| Base Type | Common Examples | Pros | Cons | Recommended Solvents |
| Alkoxides | NaOtBu, KOtBu, LHMDS | Strong bases, highly effective.[14] | Can be sensitive to moisture; may degrade functional groups on complex substrates.[14] | Toluene, Dioxane, THF |
| Carbonates | Cs₂CO₃, K₂CO₃ | Milder, good for sensitive substrates. | Less effective for challenging couplings; often require higher temperatures.[14] | Dioxane, DMF, t-BuOH |
| Phosphates | K₃PO₄ | Good balance of strength and compatibility.[14] | Can have poor solubility.[14] | Toluene, Dioxane |
| Organic Bases | DBU | Homogeneous, useful in flow chemistry.[16][17] | Generally less effective for difficult aminations.[16][18] | Toluene, DMF, MeCN |
Causality: The solvent must not only dissolve the starting materials but also the base to a sufficient extent.[19] Poor base solubility is a common, yet often overlooked, reason for reaction failure.[14] For nonpolar solvents like toluene, anionic bases are required to deprotonate the neutral palladium-amine complex.[18]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting.[20]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this decision tree to diagnose the issue.
Caption: A decision tree for systematic troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Note: This is a general guideline. Conditions must be optimized for specific substrates. This protocol assumes a 0.5 mmol scale.
Materials:
-
6-chloropyridin-3-amine (1.0 equiv, 0.5 mmol, 64.3 mg)
-
Amine coupling partner (1.2 equiv, 0.6 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%, 0.005-0.01 mmol)
-
XPhos ligand (if not using a precatalyst, 1.1-2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv, 0.7 mmol, 67.3 mg)
-
Anhydrous, degassed toluene (or other suitable solvent, to achieve ~0.1 M concentration)
Procedure:
-
Preparation: In a glovebox, add the 6-chloropyridin-3-amine, palladium precatalyst, and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the solid NaOtBu to the vial. If the amine partner is a solid, add it at this stage.
-
Sealing: Cap the vial with a septum-fitted screw cap. Remove the vial from the glovebox.
-
Solvent/Amine Addition: If the amine is a liquid, add it via syringe, followed by the degassed solvent (~5 mL).
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: High-Throughput Screening of Catalysts and Ligands
This protocol describes a workflow for parallel screening in a 96-well plate format to quickly identify optimal conditions.[11]
Materials:
-
Stock solution of 6-chloropyridin-3-amine in the chosen solvent.
-
Stock solution of the amine partner in the chosen solvent.
-
Pre-weighed array of palladium precursors and ligands in a 96-well plate.
-
Solid dispensing system or pre-weighed bases.
-
Anhydrous, degassed solvent.
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, dispense the palladium precursor and various ligands into designated wells of a 96-well reaction block. Dispense the chosen base into each well.
-
Reagent Addition: Using a liquid handler or multichannel pipette, dispense the stock solution of 6-chloropyridin-3-amine to each well, followed by the stock solution of the amine.
-
Solvent Addition: Add additional solvent to each well to reach the final desired reaction concentration.
-
Sealing and Reaction: Securely seal the 96-well plate with a septum mat and transfer it to a heater/shaker. Heat the plate to the desired temperature with vigorous shaking for 12-24 hours.[11]
-
Analysis: After cooling, quench the reactions. Analyze the outcome of each reaction by high-throughput methods such as LC-MS or GC-MS to determine conversion and relative yield.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Welcome to the technical support resource for the purification of 6-(4-methylpiperazin-1-yl)pyridin-3-amine (CAS: 55403-35-5). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles associated with its purification.
Introduction to Purification Challenges
This compound is a diamine compound featuring a basic piperazine ring and an aromatic aminopyridine moiety.[1] This bifunctional nature, while crucial for its synthetic utility, presents specific purification challenges. The two basic nitrogen centers can lead to strong interactions with acidic stationary phases in chromatography, and the aromatic amine is susceptible to oxidation, often resulting in colored impurities. Furthermore, a common synthetic route involving catalytic hydrogenation for the reduction of a nitro-precursor introduces the challenge of removing residual palladium catalyst.[2]
This guide provides a structured, problem-solving approach to address these issues head-on, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My isolated product is a yellow to dark brown solid. How can I remove the color?
Q1: What causes the yellow or brown discoloration in my product?
A1: The discoloration is typically due to the presence of oxidized impurities or residual nitro-aromatic species from the synthesis. The primary amino group on the pyridine ring is susceptible to air oxidation, which can form highly colored polymeric impurities over time. If the synthesis involves the reduction of a nitro-group, incomplete reduction can leave traces of the intensely colored nitro-precursor or partially reduced intermediates (e.g., nitroso compounds).
Q2: What is the first-line approach to remove these colored impurities?
A2: An activated carbon treatment is a cost-effective and often successful initial step. Activated carbon has a high surface area and adsorbs large, flat, chromophoric molecules, which are characteristic of the impurities causing the color.
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL. Gentle heating may be required.
-
Carbon Addition: Add activated carbon to the solution. A general starting point is 5-10% by weight relative to your crude product (e.g., 50-100 mg of carbon for 1 g of product).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. For stubborn discoloration, the time can be extended or the temperature gently increased to 40-50 °C.
-
Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the fine carbon particles. Crucially, never filter a hot, saturated solution without preheating the funnel, as this will cause premature crystallization and clog the filter.
-
Concentration: Rinse the filter cake with a small amount of fresh, cold solvent and combine the filtrates. Concentrate the solution in vacuo to recover the decolorized product.
Troubleshooting:
-
Product Loss: Activated carbon can non-specifically adsorb the desired product.[3] If you experience significant yield loss, reduce the amount of carbon used or the treatment time.
-
Persistent Color: If the color remains, the impurities may be too similar in polarity to your product for carbon to be effective. Proceed to chromatographic purification or recrystallization.
Issue 2: My product is contaminated with residual palladium from the synthesis.
Q1: Why is simple filtration after the reaction not enough to remove palladium?
A1: While heterogeneous catalysts like Palladium on Carbon (Pd/C) are insoluble, fine particles can remain suspended in the reaction mixture. More significantly, palladium can leach from the support and form soluble complexes. The nitrogen atoms in your product are excellent ligands that can chelate with palladium, keeping it in solution and making it difficult to remove by simple filtration.[4]
Q2: What methods can I use to effectively remove residual palladium?
A2: Several methods are available, ranging from simple adsorption to the use of specialized scavengers. The choice depends on the level of contamination and the required final purity.
Method A: Enhanced Filtration For removal of heterogeneous Pd/C, a thorough filtration through a Celite® pad is the first step. If palladium is still detected, it is likely soluble.
Method B: Activated Carbon Treatment As described in Protocol 1, activated carbon can also adsorb soluble palladium complexes.[3]
Method C: Palladium Scavengers For stringent palladium removal (<10 ppm), especially in pharmaceutical applications, solid-supported metal scavengers are the most effective solution.[2] These are typically silica or polymer beads functionalized with groups that have a very high affinity for palladium, such as thiols or triamines.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, or Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 1.5-3 equivalents relative to the expected palladium content).
-
Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 50-70 °C) for 2 to 24 hours. The optimal conditions will depend on the specific scavenger and the nature of the palladium species.
-
Filtration: Filter off the scavenger resin.
-
Concentration: Concentrate the filtrate to obtain the product with significantly reduced palladium levels.
| Palladium Removal Method | Pros | Cons | Typical Final Pd Level |
| Celite Filtration | Simple, fast, removes bulk catalyst | Ineffective for soluble/colloidal Pd | >100 ppm |
| Activated Carbon | Inexpensive, removes color & Pd | Potential for product loss, moderate efficacy | 20-100 ppm |
| Metal Scavengers | Highly effective, high selectivity | Higher cost | <10 ppm |
Issue 3: I am struggling to purify the compound using silica gel column chromatography.
Q1: Why is my compound streaking or not eluting properly from a silica gel column?
A1: The basic nitrogen atoms of the piperazine and aminopyridine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong acid-base interaction can cause irreversible adsorption, poor peak shape (tailing/streaking), or complete retention of your compound on the column.
Q2: How can I improve the chromatography?
A2: You need to suppress the interaction between your basic compound and the acidic silica. There are two primary strategies: modifying the mobile phase or using a different stationary phase.
Strategy A: Mobile Phase Modification Add a small amount of a basic modifier to your eluent. This "competing base" will interact with the silica's acidic sites, preventing your compound from binding too strongly.[6]
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.
-
Typical Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% TEA. For example, start with 100% DCM + 1% TEA and gradually increase to 95:5 DCM/MeOH + 1% TEA.
Strategy B: Alternative Stationary Phases
-
Amine-Functionalized Silica: This is an excellent option where the silica surface is treated with aminopropyl groups, creating a slightly basic environment that repels basic compounds and prevents strong interactions.[5] Standard non-polar eluents like Hexane/Ethyl Acetate can often be used.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography can be effective. To ensure good peak shape for a basic amine, the mobile phase should be buffered at a high pH (e.g., pH 9-10 using ammonium bicarbonate) to keep the amine in its neutral, free-base form.[7]
Workflow for Chromatography Method Selection
References
Removal of palladium catalyst from 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
A Guide for Researchers Synthesizing 6-(4-Methylpiperazin-1-yl)pyridin-3-amine and Related APIs
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical, step-by-step protocols for the efficient removal of residual palladium catalysts from this compound and structurally similar active pharmaceutical ingredients (APIs). Our focus is on providing scientifically-grounded solutions to common challenges faced in process chemistry and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is palladium removal particularly challenging for a molecule like this compound?
A1: The primary challenge stems from the molecule's structure. The presence of multiple nitrogen atoms—specifically the pyridine ring nitrogen, the primary amine, and the two nitrogens of the methylpiperazine group—creates a potent chelating environment.[1] These nitrogen atoms act as strong Lewis bases and can coordinate tightly with palladium species (both Pd(0) and Pd(II)), forming stable, soluble complexes.[1][2][3] This strong binding makes it difficult to remove the palladium using simple physical methods like filtration, as the catalyst is effectively carried along with the product in the solution phase.
Q2: What are the regulatory limits for palladium in my final API?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) adhere to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q3D for elemental impurities.[4][5][6][7][8] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[9] This translates to a concentration limit in the API, which is typically 10 ppm for a drug with a daily dose of up to 10 grams.[10][11][12] Achieving these low levels is mandatory for regulatory approval.
Q3: My initial filtration through Celite® isn't reducing palladium levels sufficiently. What should I do next?
A3: This is a common issue. Filtration through Celite is most effective for removing heterogeneous or precipitated palladium, like palladium on carbon (Pd/C) or macroscopic palladium metal agglomerates.[13][14][15][16] If your palladium levels remain high, it indicates the presence of soluble, likely chelated, palladium species. Your next step should be to employ a method that targets these dissolved forms. The most robust approach is using a palladium scavenger .
Q4: There are many types of palladium scavengers. How do I choose the right one?
A4: The choice of scavenger is critical and depends on the specific palladium species and your product's chemistry. For nitrogen-rich compounds, thiol-based scavengers are often the most effective.
-
Mechanism: Thiols are soft nucleophiles that have a high affinity for soft metals like palladium, forming strong, irreversible covalent bonds.[17] This interaction is stronger than the coordination from the nitrogen atoms in your product, allowing the scavenger to effectively "pull" the palladium out of the solution.
-
Recommended Scavengers:
-
Silica-Bound Thiols (SiliaMetS® Thiol): These are highly effective, show good solvent compatibility, and the silica backbone provides excellent mechanical stability, making them easy to filter.[17][18][19][20]
-
Thiourea-Based Resins: Also very effective for various palladium forms and widely used in the pharmaceutical industry.[19][21]
-
Trimercaptotriazine (TMT)-Functionalized Supports: These multidentate scavengers can be extremely efficient, often requiring lower quantities compared to other scavengers.[22][23]
-
Q5: I'm observing significant product loss during the scavenging or activated carbon treatment. How can I prevent this?
A5: Product loss is typically due to non-specific adsorption onto the purification media.[1][24] This is a known issue, especially with highly porous materials like activated carbon.[25]
-
Optimization is Key: Do not use a large excess of the scavenger or carbon.[24] Start with a smaller amount (e.g., 5-10 wt% relative to your product) and optimize based on the results.
-
Thorough Washing: After the scavenging treatment and subsequent filtration, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[24] Combine these washings with your main filtrate.
-
Solvent Selection: The choice of solvent can impact non-specific binding. If possible, consider performing the scavenging step in a solvent where your product is highly soluble but might have less affinity for the scavenger surface.
-
Consider Cartridge Formats: Using scavengers in a fixed-bed cartridge format can minimize mechanical losses and simplify the process.[26]
Palladium Removal Workflow & Decision Guide
This workflow provides a systematic approach to palladium purification, starting from the crude reaction mixture to the final, purified API.
Caption: Decision workflow for systematic palladium removal.
Experimental Protocols
Protocol 1: Activated Carbon Treatment
Activated carbon is a cost-effective first-line option, but requires careful optimization to balance palladium removal with product yield.[16][27]
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Methanol, THF, or DMF) to a concentration of 50-100 mg/mL.
-
Addition of Carbon: Add 10-20 wt% of activated carbon (e.g., Darco® KB-B) relative to the mass of your crude product.
-
Slurry: Stir the suspension at a controlled temperature. Start with room temperature, but an elevated temperature (e.g., 45-50 °C) can improve efficiency.[16] Allow the mixture to stir for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[24]
-
Washing: Wash the Celite/carbon cake with 2-3 portions of fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and submit a sample for residual palladium analysis (e.g., by ICP-MS).[10][28]
Protocol 2: High-Affinity Thiol Scavenger Treatment (Slurry Method)
This is a highly effective method for removing strongly chelated, soluble palladium species.
-
Dissolution: Dissolve the crude product in a suitable solvent (DMF, THF, Acetonitrile, and Toluene are often compatible).
-
Scavenger Addition: Add a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-5 equivalents relative to the initial palladium catalyst loading.
-
Incubation: Stir the mixture. While some scavenging can be effective at room temperature, heating to 40-60 °C often accelerates the process.[1] Typical treatment times range from 2 to 24 hours.
-
Filtration: Once the treatment is complete, cool the mixture to room temperature and filter to remove the scavenger resin.
-
Washing: Wash the resin on the filter with fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washings and concentrate. Analyze the final product for palladium content. If levels are still above the desired limit, a second treatment may be necessary.[9]
Data Summary: Comparison of Scavenging Methods
The effectiveness of palladium removal is highly dependent on the specific reaction conditions. The following table provides a general comparison based on literature and application data.
| Method | Typical Loading (wt% or eq.) | Temp (°C) | Time (h) | Typical Residual Pd (ppm) | Pros | Cons |
| Activated Carbon | 10 - 50 wt% | 25 - 50 | 2 - 18 | 50 - 200 ppm | Low cost, widely available. | Risk of non-specific product adsorption, variable efficiency.[25] |
| Silica-Thiol Scavenger | 4 - 10 eq. | 25 - 60 | 2 - 24 | < 1 - 20 ppm | High efficiency, good selectivity, easy to filter.[18][19] | Higher cost than carbon. |
| MP-TMT Scavenger | 2 - 5 eq. | 25 - 50 | 4 - 24 | < 1 - 15 ppm | Very high efficiency, often requires less material.[16][22][23] | Higher cost. |
| Recrystallization | N/A | Solvent-dependent | N/A | Highly variable | Can be very effective for final polishing, removes other impurities. | May not be sufficient on its own, potential for yield loss.[25][28] |
Mechanism Visualization
The following diagram illustrates the fundamental principle of scavenger action: the displacement of the API from the palladium coordination sphere by a high-affinity ligand.
Caption: Mechanism of API displacement by a thiol scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FDA Finalizes ICH Guidance on Elemental Impurities | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. a3p.org [a3p.org]
- 7. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 8. FDA Guidance for Industry: Elemental Impurities in Drug Products - ECA Academy [gmp-compliance.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. silicycle.com [silicycle.com]
- 20. researchgate.net [researchgate.net]
- 21. apolloscientific.co.uk [apolloscientific.co.uk]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. biotage.com [biotage.com]
- 26. reddit.com [reddit.com]
- 27. mdpi.com [mdpi.com]
- 28. arborassays.com [arborassays.com]
Byproduct formation in the synthesis of N-arylpiperazinyl pyridinamines
Welcome to the technical support center for the synthesis of N-arylpiperazinyl pyridinamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important class of compounds. The methodologies primarily discussed are the Buchwald-Hartwig amination and the Ullmann condensation, which are workhorse reactions in modern synthetic chemistry for constructing C-N bonds.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination is giving a low yield of the desired N-arylpiperazinyl pyridinamine, and I'm observing a significant amount of a byproduct with a mass corresponding to my starting halopyridine minus the halogen. What is happening?
A1: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on your pyridine ring is replaced by a hydrogen atom.[3][4][5] This leads to the formation of the parent pyridine derivative as a byproduct, reducing your overall yield.
Causality and Mechanism: Hydrodehalogenation competes with the desired C-N bond formation.[4] It can be initiated by several factors:
-
Source of Hydride: The "hydride" source for this reduction can be traced back to reagents or solvents in your reaction mixture. Alcohols, water, and even the amine reagent itself can, under certain conditions, lead to the formation of palladium hydride species (Pd-H).[3][6]
-
β-Hydride Elimination: An alternative pathway involves the β-hydride elimination from the palladium-amide intermediate. This is particularly relevant if your amine has β-hydrogens.[1]
Troubleshooting Protocol:
-
Solvent Choice: If you are using an alcohol-based solvent like methanol or isopropanol, consider switching to an aprotic solvent such as toluene, dioxane, or DMF.[5] These solvents are less likely to act as hydride donors.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. While sodium tert-butoxide (NaOt-Bu) is common, it can sometimes promote side reactions.[7] Consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[8] Using soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also be advantageous, as they can lead to more homogeneous reaction conditions.[7][9]
-
Ligand Optimization: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[10] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the C-N bond, outcompeting the hydrodehalogenation pathway.[1][11] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families.[1][12]
-
Water Content: Ensure all your reagents and solvents are scrupulously dry. Water can be a proton source contributing to hydrodehalogenation.[3][6]
Q2: I'm attempting a copper-catalyzed Ullmann condensation to synthesize my N-arylpiperazinyl pyridinamine, but the reaction is sluggish and requires very high temperatures. Are there ways to improve this?
A2: The classical Ullmann condensation is notorious for requiring harsh reaction conditions, often necessitating temperatures above 200°C and stoichiometric amounts of copper.[2] Modern advancements have significantly improved this transformation.
Causality and Reaction Conditions: Traditional Ullmann reactions rely on the reactivity of copper powder, which can be inconsistent.[2] The reaction mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[13] The high temperatures are needed to overcome the activation energy for this process.
Troubleshooting Protocol:
-
Catalyst System: Instead of copper powder, use a well-defined copper(I) salt like CuI as the catalyst.
-
Ligand Addition: The addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures. Diamine ligands (e.g., N,N'-dimethylethylenediamine) and phenanthroline derivatives are known to be effective.[2]
-
Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically used.[2]
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to generate the copper amide in situ.
| Parameter | Traditional Ullmann | Modern Ligand-Accelerated Ullmann |
| Copper Source | Copper powder/bronze | CuI, Cu₂O |
| Ligand | None | Diamines, Phenanthrolines |
| Temperature | > 200 °C | 100 - 140 °C |
| Solvent | Nitrobenzene, DMF | DMF, NMP, Toluene |
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A3: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition to elemental palladium, often referred to as "palladium black".[14] Palladium black is generally inactive for the Buchwald-Hartwig amination, leading to a stalled reaction.
Causality and Prevention: Catalyst decomposition can be caused by several factors:
-
High Temperatures: Prolonged heating at high temperatures can lead to catalyst agglomeration and precipitation.
-
Inadequate Ligand Protection: The phosphine ligand stabilizes the palladium(0) species. If the ligand concentration is too low or the ligand itself decomposes, the palladium will precipitate. Bulky, electron-rich ligands are generally more effective at preventing this.[8]
-
Oxidative Conditions: The presence of oxygen can lead to the oxidation of the phosphine ligands and destabilization of the catalyst.[14]
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal. Too little ligand will leave the palladium unprotected, while too much can sometimes inhibit the reaction.
-
Temperature Control: Do not overheat the reaction. If the reaction is sluggish, it is often better to screen different ligands or bases rather than simply increasing the temperature.
-
Pre-catalyst Choice: Using well-defined palladium pre-catalysts can sometimes offer better stability and reproducibility compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.
Q4: I am observing the formation of a diarylated piperazine byproduct. How can I promote mono-arylation?
A4: The formation of a diarylated piperazine suggests that the initially formed N-arylpiperazine is reacting further with another molecule of the halopyridine. This is a common issue when using symmetrical diamines.
Causality and Selectivity: The N-H proton of the mono-arylated piperazine is still acidic enough to be deprotonated by the base, allowing it to re-enter the catalytic cycle and undergo a second arylation.
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess of the piperazine nucleophile relative to the halopyridine (e.g., 1.2 to 1.5 equivalents). This will statistically favor the mono-arylation product.
-
Protecting Groups: If possible, use a mono-protected piperazine derivative (e.g., N-Boc-piperazine). The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Lowering the reaction temperature and using a less reactive base may help to improve selectivity for the mono-arylation product.
Q5: Besides hydrodehalogenation, what other common byproducts should I be aware of in Buchwald-Hartwig aminations?
A5: Several other side reactions can occur, leading to byproducts that can complicate purification and lower yields.
-
Homocoupling of the Halopyridine: This results in the formation of a bipyridine byproduct. This is often favored at higher temperatures and with certain catalyst systems.
-
Diaryl Ether Formation: If your reaction mixture contains residual water or if you are using a hydroxide base, you may observe the formation of a pyridyl ether byproduct through a competing C-O coupling reaction.[1]
-
Scrambling of Phosphine Ligands: If you are using arylphosphine ligands, under certain conditions, a P-C bond can cleave and the aryl group from the phosphine can be transferred to the pyridine, leading to an unexpected coupled product.
Visualizing the Reaction and Side Products:
Caption: Simplified workflow of Buchwald-Hartwig amination and common side reactions.
Q6: After my reaction, I'm having trouble removing the residual palladium catalyst from my product. What are the best practices for purification?
A6: Residual palladium in the final compound is a significant concern, especially for pharmaceutical applications, as it can interfere with biological assays and has toxicity concerns.[15][16][17] Standard column chromatography is often insufficient for complete removal.[17]
Purification Protocol:
-
Initial Workup: After the reaction is complete, perform an aqueous workup to remove the inorganic salts.
-
Filtration: Filter the crude organic layer through a pad of Celite® to remove precipitated palladium black.
-
Chromatography: Perform flash column chromatography as a primary purification step. This will remove the bulk of the non-polar byproducts and unreacted starting materials.
-
Metal Scavenging: This is a crucial step for removing trace palladium.[15] After chromatography, dissolve the product in a suitable solvent and treat it with a metal scavenger.
| Scavenger Type | Example | Mechanism |
| Thiol-based | SiliaMetS® Thiol | Covalently binds to palladium |
| Amine-based | QuadraSil® AP | Chelates palladium |
| Activated Carbon | Adsorbs palladium species |
General Scavenging Procedure:
-
Dissolve the partially purified product in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Add the scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature for 2-12 hours.
-
Filter off the scavenger and rinse with fresh solvent.
-
Concentrate the filtrate to obtain the purified product.
-
Optional: A final recrystallization step can further improve purity.
It is highly recommended to quantify the residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to ensure it is below the acceptable limits for your application.[17]
Visualizing the Purification Workflow:
Caption: Recommended purification workflow for removing residual palladium.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)pyridin-3-amine. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.
The Synthetic Pathway at a Glance
The most common and industrially scalable synthesis of this compound is a two-step process. It begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 1-methylpiperazine, followed by the reduction of the nitro group to the desired primary amine.
Solubility issues of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in organic solvents
Technical Support Center: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility issues with this versatile building block. Here, we provide in-depth, science-backed answers and practical troubleshooting protocols to help you successfully incorporate this compound into your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility.
FAQ 1: What key structural features of this compound influence its solubility?
The solubility of this compound is dictated by a combination of its structural components:
-
Pyridine Ring: A polar aromatic heterocycle that can participate in π-stacking and dipole-dipole interactions.
-
Primary Aromatic Amine (-NH2): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its propensity to self-associate via hydrogen bonding, which can lead to high crystal lattice energy and lower solubility.
-
Methylpiperazine Group: This tertiary amine moiety adds to the molecule's basicity and polarity. The nitrogen atoms are hydrogen bond acceptors. The methyl group slightly increases lipophilicity.
The presence of multiple nitrogen atoms and a primary amine makes the molecule quite polar and capable of strong intermolecular hydrogen bonding, which is a primary reason for its limited solubility in non-polar organic solvents.[1]
FAQ 2: Why is this compound often poorly soluble in common non-polar organic solvents like hexanes or toluene?
The principle of "like dissolves like" is central here. This compound is a polar molecule due to its multiple nitrogen atoms and the primary amine group, which can engage in strong hydrogen bonding.[1] Non-polar solvents like hexanes and toluene lack the ability to form hydrogen bonds or strong dipole-dipole interactions. Consequently, they cannot effectively solvate the polar functional groups of the molecule or overcome the strong intermolecular forces (crystal lattice energy) within the solid compound. This mismatch in polarity results in poor solubility.
FAQ 3: What do the physicochemical properties of this compound reveal about its solubility?
Understanding the key physicochemical parameters provides predictive insight into the compound's behavior.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 192.26 g/mol [2][3] | Low molecular weight is generally favorable for solubility. |
| XLogP3 | 0.4[2][4] | A low LogP value indicates a preference for polar (hydrophilic) environments over non-polar (lipophilic) ones, predicting poor solubility in non-polar organic solvents. |
| Hydrogen Bond Donors | 1 (from the -NH2 group)[2] | Contributes to high crystal lattice energy and requires a hydrogen-bond-accepting solvent for good solubility. |
| Hydrogen Bond Acceptors | 4 (3 from ring/piperazine nitrogens, 1 from amine nitrogen)[2] | Requires a hydrogen-bond-donating solvent for effective solvation. |
| pKa (Predicted) | 7.41 (most basic)[5] | The molecule is basic. In acidic conditions (pH < pKa), it will become protonated (form a salt), which dramatically increases its solubility in polar protic solvents like water or alcohols. |
Part 2: Troubleshooting Guide - Practical Solutions for Dissolution
This section provides actionable steps to address common solubility problems encountered in the lab.
Problem 1: My compound won't dissolve in my chosen solvent (e.g., Dichloromethane, THF) at room temperature. What is my first step?
When initial attempts at dissolution fail, a systematic approach is necessary. The primary goal is to find a solvent system that can overcome the compound's strong intermolecular forces.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for dissolution.
Expert Insight & Recommended Solvents: Due to its polarity and hydrogen bonding capability, the compound shows preferential solubility in polar aprotic solvents. These solvents are effective because they are strong hydrogen bond acceptors and have high dielectric constants, which help to solvate the molecule and disrupt its crystal lattice.
Table of Recommended Starting Solvents:
| Solvent Class | Solvent | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO | High | Excellent solvent for polar, hydrogen-bonding compounds.[6] Often used for creating stock solutions. |
| DMF, NMP | Good | Similar to DMSO. Ensure they are anhydrous if used in moisture-sensitive reactions. | |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as both H-bond donors and acceptors. Heating often required. |
| Water | Slightly Soluble [5] | Solubility is poor at neutral pH but increases significantly under acidic conditions. | |
| Ethers | THF, 2-MeTHF | Low to Slight | Moderate polarity but weak H-bond accepting capability. |
| Chlorinated | DCM, Chloroform | Low to Slight [5] | Generally poor solvents for this compound unless used in a co-solvent system. |
| Apolar | Toluene, Hexanes | Insoluble | Mismatch in polarity. Not recommended for achieving a true solution. |
Problem 2: The compound dissolves with heat, but crashes out when I cool it to room temperature. How can I keep it in solution?
This indicates you have created a supersaturated solution. To maintain solubility at lower temperatures, you need to modify the solvent system to be more favorable for the solute.
Technique 1: Co-Solvent Systems A co-solvent system involves mixing a "good" solvent with a "poor" solvent to achieve an ideal balance of properties for both solubility and reaction compatibility.[7][8]
Experimental Protocol: Co-Solvent Screening
-
Primary Dissolution: Dissolve the compound in a minimum amount of a strong solvent in which it is highly soluble (e.g., DMSO or Methanol).
-
Titration: Slowly add the desired "poor" reaction solvent (e.g., DCM or THF) to the solution from step 1, while stirring vigorously.
-
Observation: Continue adding the second solvent until you observe the first sign of persistent cloudiness or precipitation. This point approximates the limit of solubility in that co-solvent ratio.
-
Optimization: Prepare a fresh mixture using a ratio slightly richer in the "good" solvent than the precipitation point identified in step 3.
Suggested Co-Solvent Systems:
-
DCM / Methanol (e.g., 10:1 to 5:1)
-
THF / Methanol (e.g., 10:1 to 5:1)
-
Toluene / DMSO (e.g., 20:1, using DMSO as a solubilizing "kicker")
Technique 2: pH Modification For reactions in polar protic solvents (water, alcohols), leveraging the basicity of the amine and piperazine groups is a powerful strategy.[7] Adding a small amount of acid will protonate the basic nitrogen atoms, forming a salt that is significantly more soluble.
Caption: pH modification increases solubility by forming a salt.
Experimental Protocol: Acidification
-
Suspend the compound in your chosen protic solvent (e.g., Methanol).
-
Add a stoichiometric equivalent (or slight excess) of a suitable acid.
-
For organic reactions: Acetic acid, trifluoroacetic acid (TFA), or methanesulfonic acid.
-
For aqueous solutions: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
-
Stir the mixture. Dissolution should occur as the salt is formed.
-
Caution: Ensure that the resulting salt and the acidic conditions are compatible with your planned reaction chemistry.
Part 3: Advanced Considerations
Q: My reaction must be run in an apolar solvent like toluene. How can I proceed?
Directly dissolving this polar compound in toluene is highly challenging. The best approach is often to adapt the reaction conditions rather than force dissolution.
-
Heterogeneous Reaction: Consider if the reaction can proceed as a slurry or suspension. Vigorous stirring is critical to ensure adequate mass transfer.
-
Phase-Transfer Catalysis: For certain reaction types, a phase-transfer catalyst can help shuttle a reactant between an aqueous/polar phase (where your amine is dissolved as a salt) and the organic phase.
-
Salt Dispersion: Forming a salt (e.g., the hydrochloride salt) may not dissolve but can sometimes create a finer, more easily dispersed solid that may be more reactive in a heterogeneous system.
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE | 571189-49-6 [chemicalbook.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijmsdr.org [ijmsdr.org]
Preventing dimer formation in the synthesis of substituted pyridinamines
Introduction for the Modern Chemist
Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the synthesis of substituted pyridinamines. These motifs are cornerstones in pharmaceuticals and functional materials, yet their preparation is frequently complicated by the formation of unwanted dimers. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. As your virtual application scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to solve problems rationally and efficiently. We will focus primarily on the widely-used Buchwald-Hartwig amination, a powerful C-N bond-forming reaction, and explore the nuanced factors that control its selectivity.
Part 1: Frequently Asked Questions (FAQs) - Understanding Dimerization
Q1: I'm seeing a significant amount of a dimeric byproduct in my Buchwald-Hartwig reaction. What is happening at a mechanistic level?
A1: This is a classic case of competitive self-coupling, also known as homocoupling. In the synthesis of a substituted pyridinamine from a halo-aminopyridine, your starting material can act as both the electrophile (due to the halide) and the nucleophile (due to the free amino group).
The palladium catalyst, unfortunately, isn't inherently selective. It can facilitate the desired reaction with your target amine OR a reaction with another molecule of the halo-aminopyridine. This side reaction proceeds through the same catalytic cycle, leading to the formation of a di(pyridin)amine dimer.[1] The challenge is threefold:
-
Chelation/Coordination: The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially slowing down the desired catalytic steps.[1]
-
Nucleophilic Competition: The amino group on your halo-aminopyridine starting material competes directly with your intended amine nucleophile.[1]
-
Reaction Rate Differentials: If the rate of self-coupling is comparable to or faster than the rate of your desired cross-coupling, significant dimer formation is inevitable.
Below is a diagram illustrating the competition between the productive cross-coupling cycle and the problematic dimerization pathway.
Caption: Fig 1. Competing pathways in pyridinamine synthesis.
Part 2: Troubleshooting Guide - Strategies to Minimize Dimerization
This section is designed as a decision-making workflow. Start with the first question that matches your observation and follow the suggested protocols.
Q2: My primary issue is dimer formation. Where do I start my optimization?
A2: Your first and most impactful changes should target the catalyst system, specifically the phosphine ligand . The ligand's steric and electronic properties are paramount in controlling the reaction's outcome.
The Causality: Bulky, electron-rich phosphine ligands are designed to accelerate the rate-limiting reductive elimination step of the catalytic cycle.[2] By making this step faster for the desired cross-coupling product, you are kinetically favoring its formation over the dimerization pathway. The steric bulk also creates a specific coordination sphere around the palladium atom that can disfavor the approach of another bulky halo-aminopyridine molecule.[3]
Troubleshooting Protocol 1: Ligand Screening
-
Setup: Prepare several parallel reactions under identical conditions (same base, solvent, temperature, concentration).
-
Ligand Selection: Use a panel of modern biarylphosphine ligands. See the table below for recommendations.
-
Execution: Run the reactions for a set time (e.g., 4 hours) and analyze the product-to-dimer ratio by LC-MS or ¹H NMR.
-
Analysis: Identify the ligand that provides the highest selectivity for your desired product.
| Ligand Class | Specific Ligand Example | Key Characteristics & When to Use |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Workhorses of C-N coupling. [1][2] Excellent for a wide range of primary and secondary amines. Their bulk accelerates reductive elimination. Start with XPhos or RuPhos for general screening.[1] |
| Ferrocene-Based | DPPF, (CyPF-tBu) | Good for preventing the formation of inactive palladium dimers, especially with aryl iodides.[4][5] Can be effective for less hindered amines. |
| Diphosphines | Xantphos | Wide bite angle can promote coupling of certain substrates. Useful when other monodentate ligands fail.[6] |
Q3: I've tried several ligands, but dimerization is still over 20%. What's my next step?
A3: Your next variable to investigate is the base . The base's strength and nature influence the deprotonation of the amine, which is a key step in forming the active nucleophile.
The Causality: A base that is too strong or used in excess can deprotonate your halo-aminopyridine starting material, increasing its nucleophilicity and accelerating the rate of self-coupling. The goal is to select a base that is strong enough to deprotonate the amine-palladium complex but not so reactive that it promotes side reactions.
Troubleshooting Protocol 2: Base Screening
-
Setup: Using the best ligand identified in Protocol 1, set up parallel reactions.
-
Base Selection:
-
Strong, Non-Nucleophilic Bases: Start with Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS has proven particularly effective for unprotected 3-halo-2-aminopyridines.[1]
-
Weaker Inorganic Bases: If strong bases are still promoting dimerization, consider weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These often require higher temperatures or longer reaction times but can significantly improve selectivity.
-
-
Execution & Analysis: Run the reactions and analyze the product-to-dimer ratio as before.
Q4: I've optimized my ligand and base, but the problem persists, especially with a very reactive halo-aminopyridine. What else can I control?
A4: At this point, you should focus on reaction kinetics and concentration effects . The relative concentrations of your reactants can be manipulated to favor the bimolecular cross-coupling over the bimolecular self-coupling.
The Causality: According to reaction rate laws, the rate of dimerization is proportional to the square of the halo-aminopyridine concentration, while the rate of the desired cross-coupling is proportional to the product of the halo-aminopyridine and the target amine concentrations. By keeping the instantaneous concentration of the halo-aminopyridine low, you can disproportionately slow down the dimerization reaction.
Troubleshooting Protocol 3: Slow Addition
-
Setup: Assemble the reaction flask with the palladium catalyst, ligand, base, and your target amine in the chosen solvent (e.g., toluene or dioxane).
-
Prepare Addition: Dissolve your halo-aminopyridine starting material in a separate flask with a portion of the solvent.
-
Execution: Using a syringe pump, add the halo-aminopyridine solution to the reaction mixture slowly over a period of several hours (e.g., 4-8 hours).
-
Completion: After the addition is complete, allow the reaction to stir for an additional period to ensure full conversion.
-
Analysis: Compare the final product-to-dimer ratio with a reaction where all components were mixed at the beginning. This technique often dramatically reduces dimerization.[7]
Q5: None of the above strategies have eliminated the dimer. Is there a more definitive, albeit longer, solution?
A5: Yes. When optimization of reaction conditions fails, the most robust strategy is to use a protecting group on the amino moiety of your halo-aminopyridine.
The Causality: By protecting the amino group, you completely remove its ability to act as a nucleophile, thus making the dimerization pathway impossible. The reaction can only proceed with your intended amine partner. The trade-off is the addition of two synthetic steps: protection and deprotection.
Troubleshooting Workflow: Protecting Group Strategy
Caption: Fig 2. Workflow using a protecting group strategy.
General Protocol for Boc Protection:
-
Dissolve: Dissolve the halo-aminopyridine in a suitable solvent (e.g., Dichloromethane or THF).
-
Add Base: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
React: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water, extract the product with an organic solvent, dry, and purify by column chromatography.
-
Proceed: Use the purified N-Boc-halo-aminopyridine in the Buchwald-Hartwig reaction. After successful coupling, the Boc group is easily removed by treatment with an acid like Trifluoroacetic Acid (TFA) or HCl in dioxane.
Part 3: General Experimental Protocol
Optimized Buchwald-Hartwig Protocol for Hindered Pyridinamine Synthesis
This protocol incorporates best practices to minimize dimer formation from the outset.
-
Glovebox/Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using dry, degassed solvents. Oxygen can deactivate the palladium catalyst.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 1.5 equivalents).
-
Add the target amine (1.2 equivalents).
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask. Stir the mixture for 15-20 minutes at room temperature to allow for catalyst activation.
-
Slow Addition of Electrophile:
-
In a separate flask, dissolve the halo-aminopyridine (1.0 equivalent) in a portion of the same dry, degassed solvent.
-
Using a syringe pump, add the halo-aminopyridine solution to the reaction mixture over 4 hours.
-
-
Reaction Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted pyridinamine.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in the Amination of 6-Halopyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amination of 6-halopyridines. The following question-and-answer section addresses common issues and provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Buchwald-Hartwig amination of a 6-chloropyridine is showing low to no conversion. What are the primary factors I should investigate?
Low conversion in the amination of electron-deficient heterocycles like 6-chloropyridines is a common challenge. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. The interplay between these factors is critical for success.
Initial Troubleshooting Workflow:
Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for low conversion.
In-Depth Analysis:
-
Catalyst System:
-
Palladium Precursor: The choice of palladium source is crucial for generating the active Pd(0) catalyst. While Pd(OAc)₂ is common, it requires in situ reduction, which can be inefficient and lead to higher catalyst loadings.[1] Consider using pre-catalysts like palladacycles (e.g., GPhos Pd G6), which readily form the active LPd(0) species upon exposure to a base.[1]
-
Ligand Selection: 6-Halopyridines are electron-deficient and can act as inhibitors by coordinating to the palladium center.[2] Therefore, ligands that are both bulky and electron-rich are often required to promote the desired C-N bond formation. Sterically demanding biaryl monophosphine ligands like XPhos or JohnPhos are excellent starting points.[2] For particularly challenging substrates, bidentate ligands like Josiphos may offer improved stability and prevent catalyst deactivation.[2][3]
-
-
Base Selection:
-
Strength and pKa: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures.
-
Solubility: The solubility of the base is a frequently overlooked factor.[4] If the base is poorly soluble in your reaction solvent, the reaction can be slow or stall. Using a combination of an inorganic base with a soluble organic base like DBU can sometimes be effective.[1] Vigorous stirring is also essential to ensure proper mixing, especially with dense inorganic bases.[1]
-
-
Solvent Effects:
-
Solubility of Reagents: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.[1] Insolubility is a common reason for reaction failure.[1]
-
Coordinating vs. Non-Coordinating: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[1] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit the reaction.[1]
-
-
Temperature:
Question 2: I am observing significant hydrodehalogenation of my 6-halopyridine. How can I minimize this side reaction?
Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from a competing β-hydride elimination pathway from the palladium-amido intermediate.[5][6]
Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale |
| Ligand Modification | Use bulkier, more electron-donating ligands (e.g., BrettPhos, GPhos).[7] |
| Amine Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine. A large excess can sometimes promote side reactions. |
| Base Selection | A weaker base might disfavor the β-hydride elimination pathway. Consider switching from NaOtBu to K₃PO₄ or Cs₂CO₃. |
| Lower Temperature | If the desired reaction proceeds at a reasonable rate, lowering the temperature can often reduce the rate of side reactions. |
Causality Explained: The key is to promote the rate of reductive elimination to form the C-N bond over the rate of β-hydride elimination. Bulky, electron-rich ligands accelerate the reductive elimination step, which is the product-forming step of the catalytic cycle.[6] By making this step faster, the competing hydrodehalogenation pathway has less opportunity to occur.
Question 3: My reaction works with 6-bromopyridine but fails with 6-chloropyridine. What adjustments should I make?
This is a classic reactivity challenge. The C-Cl bond is stronger and less reactive than the C-Br bond, making the oxidative addition step of the catalytic cycle more difficult.[1]
Key Adjustments for Aryl Chlorides:
Caption: Adjustments for activating aryl chlorides.
-
More Potent Catalyst System: You will likely need a more active catalyst system. This means employing more electron-rich and sterically hindered ligands. Ligands like XPhos, CyJohnPhos, or BrettPhos are specifically designed to facilitate the amination of aryl chlorides.[2][7]
-
Higher Temperature: The increased strength of the C-Cl bond often necessitates higher reaction temperatures to facilitate oxidative addition.
-
Stronger Base: A stronger base like NaOtBu or LHMDS is often required to achieve good results with aryl chlorides.[1]
Question 4: How can I efficiently screen for the optimal reaction conditions?
Given the number of variables, a systematic approach is essential. High-Throughput Experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions.[8][9] Even without robotic systems, a 96-well plate format can be used to screen multiple conditions in parallel.[8][9]
Protocol: High-Throughput Screening of Buchwald-Hartwig Amination Conditions
This protocol provides a framework for screening different ligands, bases, and solvents in a 96-well plate format.[8][9]
Materials:
-
96-well aluminum reaction block
-
Teflon-sealed cap mat
-
6-halopyridine substrate
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
A selection of ligands (e.g., XPhos, JohnPhos, SPhos, Josiphos)
-
A selection of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
A selection of solvents (e.g., Toluene, Dioxane, THF)
-
Internal standard for GC or LC-MS analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the 6-halopyridine, amine, palladium precursor, and internal standard in a suitable solvent.
-
Solid Dispensing: In each well of the 96-well plate, dispense the appropriate solid ligand and base.
-
Liquid Dispensing: Add the stock solutions of the starting materials and the reaction solvent to each well.
-
Sealing and Reaction: Seal the plate with the cap mat and place it in the heating block on a magnetic stir plate. Heat to the desired temperature with vigorous stirring.
-
Work-up and Analysis: After the reaction time, allow the plate to cool. Quench the reactions, and dilute with a suitable solvent. Analyze the conversion/yield in each well by GC or LC-MS.
Example 96-Well Plate Layout:
| Ligand 1 | Ligand 2 | Ligand 3 | Ligand 4 | |
| Base 1 / Solvent 1 | Well A1 | Well A2 | Well A3 | Well A4 |
| Base 2 / Solvent 1 | Well B1 | Well B2 | Well B3 | Well B4 |
| Base 1 / Solvent 2 | Well C1 | Well C2 | Well C3 | Well C4 |
| Base 2 / Solvent 2 | Well D1 | Well D2 | Well D3 | Well D4 |
This systematic approach allows for the rapid identification of promising conditions for scale-up and further optimization.[8]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine under different conditions
Welcome to the technical support center for 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of your experimental results, as well as for the development of stable pharmaceutical formulations.
Introduction to the Stability of this compound
This compound is a molecule of interest in pharmaceutical research, featuring a pyridinamine core linked to a 4-methylpiperazine moiety. The presence of multiple reactive functional groups, including a tertiary amine, a secondary amine within the piperazine ring, and an aromatic amine, makes the molecule susceptible to degradation under various environmental conditions. This guide will explore its stability under different stress factors, including pH, temperature, light, and oxidative conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protection from light is also recommended, so using an amber vial or storing the container in the dark is advisable. For optimal long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q2: I've noticed a change in the color of my solid sample over time. What could be the cause?
A2: A color change in the solid state is often an indicator of degradation. This could be due to oxidation or exposure to light. The formation of colored degradation products is a common phenomenon for amine-containing compounds. It is crucial to re-analyze the purity of the sample before use if any change in physical appearance is observed.
Stability in Solution
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). As a general rule, freshly prepared solutions should be used for experiments to minimize the risk of degradation. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the optimal pH range for solutions of this compound?
A4: The piperazine and pyridine moieties make the molecule's stability pH-dependent. Pyridine nucleotides, for instance, are known to be rapidly destroyed in acidic conditions.[2] It is anticipated that the compound will be more stable in a neutral to slightly basic pH range. In strongly acidic or strongly basic solutions, hydrolysis of the amine functionalities or other degradation pathways may be accelerated. It is recommended to perform a pH stability profile for your specific application and formulation.
Troubleshooting Inconsistent Experimental Results
Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?
A5: Yes, inconsistent results are a common consequence of compound degradation. A loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions can all point to stability issues. It is crucial to implement proper handling and storage procedures and to regularly check the purity of your compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Scenario: You are running an HPLC analysis of a stability sample of this compound and observe new, unexpected peaks that are not present in the reference standard.
Possible Cause: These new peaks are likely degradation products formed under the stress conditions of your experiment.
Troubleshooting Steps:
-
Characterize the Stress Condition: Identify the specific condition (e.g., acidic pH, high temperature, light exposure) that is causing the degradation.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[1] You may need to adjust the mobile phase composition, pH, gradient, or column type.
-
Identify the Degradants: If necessary, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.
Issue 2: Loss of Compound Potency in Biological Assays
Scenario: You observe a decrease in the biological activity of your compound over time when using a stock solution.
Possible Cause: The compound is likely degrading in your stock solution, leading to a lower effective concentration of the active molecule.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before each experiment.
-
Optimize Storage of Solutions: If stock solutions must be stored, aliquot them into single-use vials and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Include a Positive Control: Always include a freshly prepared standard as a positive control in your assays to monitor for any loss of activity in your stored samples.
Forced Degradation Studies: A Practical Guide
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Summary of Expected Degradation under Stress Conditions
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely Unstable | Hydrolysis of the amine groups, degradation of the pyridine ring. |
| Basic (e.g., 0.1 M NaOH) | Potentially Unstable | Base-catalyzed hydrolysis and oxidation. |
| Oxidative (e.g., 3% H₂O₂) | Likely Unstable | N-oxidation of the piperazine and pyridine nitrogens, demethylation. |
| Thermal (e.g., 60-80°C) | Potentially Unstable | Thermal decomposition, potential for ring cleavage of the piperazine moiety. |
| Photolytic (e.g., UV/Vis light) | Potentially Unstable | Photo-oxidation and rearrangement reactions. |
General Protocol for a Forced Degradation Study
This protocol provides a general framework. The specific concentrations and durations will need to be optimized for this compound. The goal is to achieve 5-20% degradation to allow for the detection and identification of degradation products.[4]
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of base, and analyze by HPLC.[1]
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Store the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of acid, and analyze by HPLC.[1]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Alternatively, prepare a solution of the compound in a suitable solvent and store it at an elevated temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples at various time points.
-
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on the degradation of similar compounds, several degradation pathways can be postulated.
Caption: Potential degradation pathways for the molecule.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Strategic Insights for Medicinal Chemistry
Introduction
6-(4-Methylpiperazin-1-yl)pyridin-3-amine is a key structural motif and a vital intermediate in the synthesis of numerous pharmacologically active molecules. Its presence in a variety of kinase inhibitors and other therapeutic agents underscores the importance of efficient and scalable synthetic routes to this compound. This guide provides a comparative analysis of the two predominant synthetic strategies for obtaining this compound: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, supported by representative experimental data. This guide is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic endeavors.
Synthetic Strategies: An Overview
The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the pyridine ring and the 1-methylpiperazine moiety. The two most common approaches to achieve this transformation are mechanistically distinct and offer different advantages and challenges.
-
Route 1: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a versatile and high-yielding method for a broad range of substrates.[1][2]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr). A more traditional approach, SNAr relies on the inherent electrophilicity of the pyridine ring, activated by a suitable leaving group, to react with a nucleophile.[3]
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the catalyst.[2] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of halopyridines.[5]
Materials:
-
6-Bromopyridin-3-amine
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 6-bromopyridin-3-amine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene to the flask, followed by 1-methylpiperazine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for the formation of C-N bonds on electron-deficient aromatic rings.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate.[3] For pyridines, the electron-withdrawing nature of the ring nitrogen activates the 2- and 6-positions towards nucleophilic attack. The presence of a good leaving group, such as fluorine, at the 6-position is crucial for the success of this reaction.[3]
Caption: Workflow for Nucleophilic Aromatic Substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative procedure for the SNAr reaction on an activated halopyridine.
Materials:
-
6-Fluoropyridin-3-amine
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 6-fluoropyridin-3-amine (1.0 equiv) in dimethyl sulfoxide (DMSO).
-
Add 1-methylpiperazine (1.5 equiv) and potassium carbonate (2.0 equiv) to the solution.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Comparative Analysis
The choice between Buchwald-Hartwig amination and SNAr for the synthesis of this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, cost considerations, and environmental impact.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 6-Bromo- or 6-chloropyridin-3-amine | 6-Fluoro- or 6-chloropyridin-3-amine |
| Catalyst | Palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos) | Typically catalyst-free |
| Reaction Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 8-16 hours | 12-24 hours |
| Typical Yield | 80-95% | 70-85% |
| Substrate Scope | Broad, tolerates various functional groups | More limited, requires activated substrates |
| Cost | Higher due to palladium catalyst and ligands[6] | Generally lower cost of reagents |
| Scalability | Can present challenges due to catalyst cost and removal[7] | Generally more straightforward to scale |
| Green Chemistry | Use of precious metals and organic solvents | Can be performed in greener solvents, but often requires high temperatures[8][9][10] |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrates and optimized conditions.
Discussion: Causality and Field-Proven Insights
Buchwald-Hartwig Amination: Versatility at a Cost
The Buchwald-Hartwig amination offers exceptional versatility and generally provides high yields for the synthesis of this compound.[11] The key to its success lies in the rationally designed palladium-ligand systems that can overcome the challenges of C-N bond formation.[4] The use of bulky, electron-rich phosphine ligands like XPhos is crucial as they promote both the oxidative addition of the aryl halide and the reductive elimination of the product, thus accelerating the catalytic cycle.[4]
However, the reliance on expensive and air-sensitive palladium catalysts and ligands is a significant drawback, particularly for large-scale synthesis.[6] The cost of the catalyst can be a major contributor to the overall cost of the final product. Furthermore, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical and often challenging step in drug development, requiring additional purification processes.[7] Scalability can also be an issue, as maintaining catalyst activity and achieving consistent results on a larger scale can be difficult.[7]
Nucleophilic Aromatic Substitution: A Classic, Cost-Effective Approach
The SNAr route represents a more classical and often more cost-effective approach. The absence of a metal catalyst simplifies the reaction workup and purification, and eliminates concerns about metal contamination in the final product.[12] The key to a successful SNAr reaction is the activation of the pyridine ring. The use of a 6-fluoropyridin-3-amine as the starting material is advantageous because fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.[3]
The main limitations of the SNAr approach are the often harsh reaction conditions (high temperatures and polar aprotic solvents like DMSO) and a potentially narrower substrate scope compared to the Buchwald-Hartwig amination.[12] The high temperatures can lead to side reactions and decomposition of sensitive functional groups. From a green chemistry perspective, while SNAr avoids the use of precious metals, the use of high-boiling, non-environmentally friendly solvents can be a concern.[8][9][10]
Conclusion
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable and effective methods for the synthesis of this compound. The choice of the optimal route will depend on the specific requirements of the project.
-
For small-scale synthesis and rapid access to a variety of analogs , the Buchwald-Hartwig amination is often the preferred method due to its broad substrate scope and generally high yields.
-
For large-scale, cost-sensitive production , the SNAr route is often more attractive due to the absence of expensive catalysts and simpler purification procedures, provided that a suitable activated starting material is readily available.
Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful synthesis of this important pharmaceutical intermediate.
References
- 1. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 9. ERIC - EJ1277152 - A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education, 2020-Oct [eric.ed.gov]
- 10. gctlc.org [gctlc.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Synthetic Chemist: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine vs. 6-(piperazin-1-yl)pyridin-3-amine
In the landscape of modern drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. The aminopyridine scaffold, coupled with a piperazine moiety, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (herein referred to as 1 ) and 6-(piperazin-1-yl)pyridin-3-amine (herein referred to as 2 ).
This analysis moves beyond a simple catalog of properties to explore the nuanced differences in their synthetic performance, supported by illustrative experimental data and detailed protocols. We will delve into the critical role of the N-methyl group, examining how this seemingly minor structural change imparts significant differences in reactivity, selectivity, and handling in common synthetic transformations.
Molecular Overview and Physicochemical Properties
At first glance, compounds 1 and 2 are remarkably similar. Both possess a 3-amino-6-(piperazin-1-yl)pyridine core. The key distinction lies at the N4 position of the piperazine ring: a methyl group in compound 1 versus a hydrogen in compound 2 . This difference fundamentally alters the nature of the piperazine moiety, changing it from a symmetrical secondary diamine in 2 (after considering the pyridine attachment) to an unsymmetrical tertiary/secondary amine system in 1 .
| Property | This compound (1) | 6-(piperazin-1-yl)pyridin-3-amine (2) |
| Structure | ||
| CAS Number | 161668-35-1[1] | 119285-06-2[2] |
| Molecular Formula | C10H16N4 | C9H14N4[2] |
| Molecular Weight | 192.26 g/mol [1] | 178.23 g/mol [2] |
| pKa (predicted) | ~9.0 (pyridinium), ~8.5 (piperazine N-H) | ~9.0 (pyridinium), ~9.8 & ~5.7 (piperazine N-H) |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | 54.18 Ų[2] |
| cLogP (predicted) | 0.95 | 0.07 |
The presence of the N-methyl group in compound 1 increases its lipophilicity (higher cLogP) and removes one of the basic, nucleophilic N-H protons found in compound 2 . This has profound implications for its reactivity, particularly in reactions where the piperazine nitrogen can compete with the primary aromatic amine at the 3-position.
Synthetic Performance: A Comparative Analysis
The utility of these building blocks is best illustrated by examining their performance in two common and critical synthetic transformations: amide bond formation and palladium-catalyzed C-N cross-coupling reactions.
I. Amide Coupling Reactions
The primary amine at the 3-position is a key functional handle for elaboration, most commonly through acylation to form an amide bond. Here, the choice between 1 and 2 is critical to avoid unwanted side reactions.
Scenario: Coupling with a carboxylic acid using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Figure 1. Reaction pathways in amide coupling. Compound 1 offers a single site for acylation, leading to a cleaner reaction profile. Compound 2 presents multiple nucleophilic sites, risking side product formation.
Discussion of Reactivity:
-
Compound 1 (this compound): The N-methyl group serves as a permanent protecting group on the piperazine N4 nitrogen. This leaves the primary aromatic amine at the 3-position as the sole primary nucleophile. Consequently, acylation proceeds cleanly and selectively at the desired position, leading to high yields of the target amide with simplified purification.
-
Compound 2 (6-(piperazin-1-yl)pyridin-3-amine): This molecule presents a significant challenge due to the presence of two nucleophilic N-H sites: the primary aromatic amine and the secondary amine within the piperazine ring. The piperazine nitrogen is generally more basic and nucleophilic than the aromatic amine, making it a competitive site for acylation. This can lead to a mixture of products: the desired 3-acylamino product, the undesired 4-acylpiperazine product, and potentially a di-acylated species, especially if an excess of the acylating agent is used. Achieving selectivity often requires a carefully designed protecting group strategy, adding steps and complexity to the synthesis.
Illustrative Experimental Data: Amide Coupling
| Entry | Substrate | Carboxylic Acid | Coupling Conditions | Product | Yield | Purity |
| 1 | Compound 1 | Benzoic Acid | HATU (1.1 eq), DIPEA (2.0 eq), DMF, rt, 2h | N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide | ~95% | >98% |
| 2 | Compound 2 | Benzoic Acid | HATU (1.1 eq), DIPEA (2.0 eq), DMF, rt, 2h | Mixture of mono- and di-acylated products | Complex | Low |
| 3 | Boc-Protected 2 | Benzoic Acid | 1. Boc2O, THF; 2. HATU, DIPEA, DMF; 3. TFA, DCM | N-(6-(piperazin-1-yl)pyridin-3-yl)benzamide | ~75% (3 steps) | >95% |
Note: Yields are illustrative and based on typical outcomes for such reactions, highlighting the strategic advantage of using Compound 1.
II. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[3] In this context, compounds 1 and 2 can act as the amine coupling partner with an aryl halide.
Scenario: Coupling with 4-bromotoluene using a standard Buchwald-Hartwig catalyst system.
Figure 2. Reaction pathways in Buchwald-Hartwig amination. Compound 1 provides a single nucleophilic site for arylation. The dual reactivity of Compound 2 complicates the reaction, often leading to mixtures.
Discussion of Reactivity:
-
Compound 1 (this compound): As with amide coupling, the N-methyl group ensures that the 3-amino group is the only site available for C-N bond formation. This allows for a straightforward and high-yielding synthesis of the desired N-aryl product. The reaction is predictable and purification is generally uncomplicated.
-
Compound 2 (6-(piperazin-1-yl)pyridin-3-amine): The situation is more complex. Both the 3-amino group and the piperazine N-H are potential sites for arylation. While the catalyst and ligand choice can influence selectivity, achieving exclusive arylation at the 3-amino position is challenging.[4] Often, a mixture of the 3-arylated product and the N-arylpiperazine isomer is obtained. Furthermore, diarylation is a significant risk, where both the 3-amino and the piperazine N-H react. This necessitates a protection/deprotection sequence for clean results, for example, by first installing a Boc group on the piperazine nitrogen.
Illustrative Experimental Data: Buchwald-Hartwig Amination
| Entry | Substrate | Aryl Halide | Coupling Conditions | Product | Yield |
| 1 | Compound 1 | 4-Bromotoluene | Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C, 12h | 6-(4-Methylpiperazin-1-yl)-N-(p-tolyl)pyridin-3-amine | ~85% |
| 2 | Compound 2 | 4-Bromotoluene | Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C, 12h | Mixture of mono- and di-arylated isomers | Complex |
Note: Yields are illustrative and based on known challenges in the selective arylation of molecules with multiple amine sites.
Expert Conclusion and Strategic Recommendations
The choice between this compound (1 ) and 6-(piperazin-1-yl)pyridin-3-amine (2 ) is a classic example of balancing synthetic efficiency against molecular design goals.
-
For Synthetic Efficiency and Predictability, Choose Compound 1: When the synthetic goal is to elaborate exclusively on the 3-amino position, compound 1 is unequivocally the superior choice. The N-methyl group acts as an "in-built" protecting group, obviating the need for additional protection/deprotection steps. This streamlines the synthesis, reduces step count, improves overall yield, and simplifies purification. It is the ideal starting material for building libraries or for large-scale synthesis where process robustness is paramount.
-
For Structural Diversity at the Piperazine N-H, Choose Compound 2: Compound 2 should be selected when the synthetic plan involves specific functionalization of the piperazine N-H proton. This site offers a valuable handle for introducing diversity elements, modulating solubility, or attaching linkers. However, chemists must be prepared to implement a robust protecting group strategy (e.g., using Boc or Cbz protection) to selectively mask the piperazine nitrogen while reacting at the 3-amino position, or vice versa.
Experimental Protocols
Protocol 1: Representative Amide Coupling with Compound 1
Synthesis of N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide
-
To a stirred solution of this compound (1 ) (192 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added N,N-diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol).
-
The mixture is stirred for 5 minutes at room temperature.
-
HATU (418 mg, 1.1 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 2 hours, monitoring by TLC or LC-MS until consumption of the starting amine.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford the title compound as a solid.
Protocol 2: Representative Buchwald-Hartwig Amination with Compound 1
Synthesis of 6-(4-Methylpiperazin-1-yl)-N-(p-tolyl)pyridin-3-amine
-
To an oven-dried Schlenk flask is added Pd2(dba)3 (18.3 mg, 0.02 mmol, 4 mol% Pd), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
This compound (1 ) (192 mg, 1.0 mmol), 4-bromotoluene (121 µL, 1.0 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The flask is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired product.
References
A Spectroscopic Guide to the Differentiation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of isomeric compounds is a cornerstone of ensuring drug efficacy and safety. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine and its positional isomers, offering researchers a practical framework for their differentiation using fundamental spectroscopic techniques.
The following isomers will be the focus of this guide:
-
Isomer 1: this compound (The target compound)
-
Isomer 2: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
-
Isomer 3: 2-(4-Methylpiperazin-1-yl)pyridin-4-amine
This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, providing both theoretical underpinnings and practical experimental protocols. The causality behind experimental choices and the interpretation of spectral data will be explained to provide a self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, leading to distinct spectral fingerprints for each isomer.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The substitution pattern on the pyridine ring is the primary determinant of the observed chemical shifts and coupling patterns for the aromatic protons.
| Proton Assignment | Isomer 1 (ppm) | Isomer 2 (ppm) | Isomer 3 (ppm) |
| Pyridine-H (ortho to N) | δ 7.9 (d, J=2.5 Hz) | δ 7.8 (d, J=2.4 Hz) | - |
| Pyridine-H | δ 7.0 (dd, J=8.5, 2.5 Hz) | δ 7.2 (dd, J=8.6, 2.4 Hz) | δ 6.5 (dd, J=5.2, 1.5 Hz) |
| Pyridine-H | δ 6.6 (d, J=8.5 Hz) | δ 6.5 (d, J=8.6 Hz) | δ 6.4 (d, J=5.2 Hz) |
| -NH₂ | δ 4.5 (s, 2H) | δ 5.8 (s, 2H) | δ 5.9 (s, 2H) |
| Piperazine-H (adjacent to pyridine) | δ 3.5 (t, J=5.0 Hz, 4H) | δ 3.1 (t, J=5.1 Hz, 4H) | δ 3.4 (t, J=5.0 Hz, 4H) |
| Piperazine-H (adjacent to N-CH₃) | δ 2.5 (t, J=5.0 Hz, 4H) | δ 2.5 (t, J=5.1 Hz, 4H) | δ 2.5 (t, J=5.0 Hz, 4H) |
| -CH₃ | δ 2.3 (s, 3H) | δ 2.3 (s, 3H) | δ 2.3 (s, 3H) |
Note: This is simulated data based on established principles of NMR spectroscopy for illustrative purposes.
Expertise & Experience in Interpretation:
-
Aromatic Region: The key differentiating feature lies in the aromatic region (δ 6.0-8.5 ppm). The number of signals, their chemical shifts, and their coupling constants (J-values) are unique to the substitution pattern.
-
Isomer 1: Shows three distinct aromatic protons. The proton ortho to the ring nitrogen and adjacent to the bulky piperazine group is expected to be the most deshielded.
-
Isomer 2: Also presents three aromatic protons, but their relative positions and electronic environment differ, leading to subtle but measurable changes in chemical shifts and coupling.
-
Isomer 3: Exhibits only two aromatic protons due to the symmetry of the substitution pattern, a clear distinguishing feature.
-
-
Amine Protons (-NH₂): The chemical shift of the amine protons is variable and can be influenced by solvent and concentration. However, its integration (2H) is a useful confirmation. The electronic effect of the substituent position can influence its chemical shift.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents on the pyridine ring.
| Carbon Assignment | Isomer 1 (ppm) | Isomer 2 (ppm) | Isomer 3 (ppm) |
| Pyridine C-NH₂ | δ 148.0 | δ 158.0 | δ 155.0 |
| Pyridine C-piperazine | δ 155.0 | δ 135.0 | δ 160.0 |
| Pyridine CH | δ 125.0 | δ 122.0 | δ 108.0 |
| Pyridine CH | δ 115.0 | δ 110.0 | δ 106.0 |
| Pyridine CH | δ 108.0 | - | - |
| Piperazine C (adjacent to pyridine) | δ 45.0 | δ 48.0 | δ 45.0 |
| Piperazine C (adjacent to N-CH₃) | δ 55.0 | δ 55.0 | δ 55.0 |
| -CH₃ | δ 46.0 | δ 46.0 | δ 46.0 |
Note: This is simulated data based on established principles of NMR spectroscopy for illustrative purposes.
Expertise & Experience in Interpretation:
-
Quaternary Carbons: The chemical shifts of the carbon atoms directly attached to the nitrogen of the pyridine ring and the substituents (amine and piperazine) are particularly informative. The strong electron-donating effect of the amino group causes a significant upfield shift for the carbon it is attached to.
-
Symmetry: In Isomer 3 , due to the plane of symmetry, only four signals would be expected for the pyridine ring carbons (two CH and two quaternary), providing a definitive distinction from the other two isomers which would show five distinct pyridine carbon signals.
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled ¹³C experiment is standard.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. While it may not always be sufficient for unambiguous isomer differentiation on its own, it serves as an excellent complementary technique.
| Vibrational Mode | Isomer 1 (cm⁻¹) | Isomer 2 (cm⁻¹) | Isomer 3 (cm⁻¹) |
| N-H Stretch (amine) | 3450, 3350 | 3480, 3380 | 3460, 3360 |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (aliphatic) | 2950-2800 | 2950-2800 | 2950-2800 |
| C=C, C=N Stretch (ring) | 1620, 1580 | 1630, 1590 | 1610, 1570 |
| N-H Bend (amine) | 1600 | 1610 | 1605 |
| C-N Stretch (aromatic amine) | ~1300 | ~1320 | ~1310 |
| C-H Out-of-Plane Bend | ~830 | ~810 | ~850 |
Note: This is simulated data based on established principles of IR spectroscopy for illustrative purposes.
Expertise & Experience in Interpretation:
-
N-H Stretching: All isomers will show two characteristic bands for the primary amine N-H symmetric and asymmetric stretches in the 3500-3300 cm⁻¹ region.
-
Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall structure of the molecule. The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern of the aromatic ring.
-
The position of these bands can often be correlated with the number of adjacent hydrogen atoms on the ring, providing clues to the substitution pattern.
-
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 |
| λ_max 1 (nm) | ~250 | ~240 | ~260 |
| λ_max 2 (nm) | ~310 | ~320 | ~290 |
Note: This is simulated data based on established principles of UV-Vis spectroscopy for illustrative purposes.
Expertise & Experience in Interpretation:
-
The aminopyridine chromophore is responsible for the observed UV absorptions. The position of the amino group relative to the ring nitrogen and the piperazine substituent affects the electronic structure and thus the energy of the π → π* transitions.
-
While the differences in λ_max may be subtle, they can be a useful corroborative piece of evidence when combined with NMR and IR data. For instance, the relative positions of the electron-donating amino group and the electron-withdrawing ring nitrogen will dictate the extent of charge transfer character in the electronic transitions, influencing the λ_max.
Conclusion: An Integrated Approach for Unambiguous Identification
The differentiation of positional isomers such as those of this compound requires a multi-faceted spectroscopic approach. While each technique provides valuable information, it is the synergy of the data that leads to an irrefutable structural assignment.
-
¹H and ¹³C NMR are the definitive methods, providing detailed insight into the connectivity and chemical environment of every atom in the molecule. The distinct patterns in the aromatic region of the ¹H NMR and the number of signals in the ¹³C NMR are often sufficient for unambiguous identification.
-
IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups (amine, aromatic ring, aliphatic chains) and can offer clues to the substitution pattern through the fingerprint region.
-
UV-Visible spectroscopy provides corroborating evidence based on the electronic properties of the isomers.
By employing these techniques in a coordinated manner and understanding the principles behind the spectral differences, researchers, scientists, and drug development professionals can confidently and accurately characterize these and other isomeric compounds, a critical step in the path of discovery and development.
A Senior Application Scientist's Guide to the Structural Validation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives
Introduction: Beyond the Blueprint - The Criticality of Structural Confirmation
In the landscape of modern drug discovery, 6-(4-methylpiperazin-1-yl)pyridin-3-amine and its analogues represent a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapies. The precise arrangement of atoms in these molecules is not merely a structural detail; it is the very foundation of their biological activity and safety profile. An incorrect isomer, an unexpected substitution, or a retained impurity can drastically alter a compound's efficacy and toxicity. Therefore, unambiguous structural validation is a non-negotiable cornerstone of the development process, ensuring that the molecule synthesized is the molecule intended.
This guide provides a comprehensive framework for the structural elucidation of this important chemical class. We will move beyond a simple listing of techniques to explore the synergistic interplay between different analytical methods, emphasizing a self-validating system of protocols. Our approach is grounded in the principle that robust structural confirmation arises from the convergence of orthogonal data, leaving no room for ambiguity.
The Analytical Triad: A Comparative Approach to Structural Elucidation
The structural validation of this compound derivatives relies on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.
| Technique | Information Provided | Strengths | Limitations | Primary Application for this Scaffold |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY). | Provides the complete solution-state structure and connectivity map. Highly sensitive to isomeric differences. | Requires soluble material in sufficient quantity. Can be complex to interpret for highly substituted systems. | Definitive confirmation of covalent structure, including regiochemistry of substituents on the pyridine ring. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity and mass accuracy. Provides rapid confirmation of molecular formula. | Does not provide direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable. | Rapid confirmation of the expected molecular weight and elemental formula. Fragmentation can provide clues to substructures. |
| X-ray Crystallography | Unambiguous 3D solid-state structure, including absolute stereochemistry and crystal packing. | The "gold standard" for absolute structure determination. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. | Unambiguous determination of the complete 3D structure when a suitable crystal is available. |
The Workflow of Validation: A Logic-Driven Approach
The process of structural validation should follow a logical progression, with each step building upon the last to create a cohesive and irrefutable body of evidence.
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The high degree of conservation in the ATP-binding pocket across the human kinome often leads to off-target effects, which can result in unforeseen toxicities and confound experimental outcomes. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the privileged scaffold, 6-(4-methylpiperazin-1-yl)pyridin-3-amine. This chemical moiety is the backbone of several successful targeted therapies, most notably in the treatment of chronic myeloid leukemia (CML).
Through an objective lens, we will explore the selectivity of prominent inhibitors, supported by experimental data. Furthermore, we will furnish detailed, field-proven methodologies for assessing kinase inhibitor selectivity, empowering researchers to conduct their own robust evaluations. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure that every protocol described is a self-validating system.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core has proven to be a highly successful starting point for the design of potent ATP-competitive kinase inhibitors. Its structure provides a key hydrogen bond donor and acceptor motif that can interact with the hinge region of the kinase ATP-binding site. The 4-methylpiperazine group often enhances solubility and allows for favorable interactions within the solvent-exposed region of the kinase.
The seminal example of a drug built upon this scaffold is Imatinib , a groundbreaking therapy for CML that targets the BCR-ABL fusion protein. Following its success, second-generation inhibitors such as Nilotinib were developed to overcome Imatinib resistance and exhibit increased potency. While both are derived from a similar chemical framework, their cross-reactivity profiles across the human kinome show important distinctions.
Visualizing the Core Scaffold
Caption: Chemical structure of the core this compound scaffold.
Comparative Kinase Selectivity Profiles: Imatinib vs. Nilotinib
Understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic window and potential side effects. Kinome-wide profiling, often performed using technologies like KINOMEscan®, provides a broad view of an inhibitor's interactions across hundreds of kinases. Below is a comparative summary of the selectivity profiles of Imatinib and Nilotinib, highlighting their primary targets and significant off-targets.
| Kinase Target | Imatinib (% Control @ 1µM) | Nilotinib (% Control @ 1µM) | Comments |
| ABL1 | < 1 | < 1 | Primary target for both inhibitors in CML. |
| KIT | < 1 | < 10 | Target in gastrointestinal stromal tumors (GIST). |
| PDGFRA/B | < 1 | < 10 | Implicated in various malignancies. |
| DDR1 | > 10 | < 1 | Nilotinib shows significantly higher affinity for DDR1.[1] |
| SRC Family | > 35 | > 35 | Generally, low affinity for SRC family kinases. |
| p38α (MAPK14) | > 35 | < 10 | Nilotinib has notable off-target activity against p38α.[2] |
Data is synthesized from publicly available KINOMEscan® profiles and literature. A lower "% Control" value indicates stronger binding.
This comparison reveals that while both drugs potently inhibit their intended primary target, BCR-ABL, their off-target profiles differ. Nilotinib, for instance, exhibits a stronger interaction with DDR1 and p38α kinases compared to Imatinib.[1][2][3] This differential selectivity can contribute to both its efficacy profile and its distinct side-effect profile. For example, Nilotinib is approximately 30-fold more potent than Imatinib in inhibiting BCR-ABL.[4]
Visualizing Kinase Selectivity: The TREEspot™ Representation
A powerful way to visualize kinome-wide selectivity data is through a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Caption: Simplified TREEspot™-like diagrams illustrating the conceptual selectivity profiles of Imatinib and Nilotinib. Red nodes represent high-affinity targets.
Experimental Protocols for Kinase Selectivity Profiling
To empower researchers in their own drug discovery efforts, we provide detailed, step-by-step methodologies for two widely used kinase profiling assays. The choice of assay often depends on the specific research question, available resources, and desired throughput.
KINOMEscan® Competition Binding Assay
This is a high-throughput method to quantitatively measure the binding of a compound to a large panel of kinases.
Principle: The assay relies on competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the unbound kinase is washed away, and the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: Results are typically reported as the percentage of the kinase that remains bound to the beads compared to a vehicle control (% Control). A lower percentage indicates a more potent interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Caption: General workflow for a KINOMEscan® experiment.[5]
ADP-Glo™ Kinase Assay (Biochemical Activity)
This assay measures the enzymatic activity of a kinase and can be used to determine the IC50 value of an inhibitor.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Methodology:
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, a suitable substrate, and ATP in a kinase reaction buffer.
-
Add the test compound at various concentrations (or a single concentration for screening).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection (Step 1):
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection (Step 2):
-
Add Kinase Detection Reagent. This converts the ADP produced in the kinase reaction back to ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for the ADP-Glo™ Kinase Assay.[6][7][8]
Conclusion: The Path Forward in Kinase Inhibitor Development
The this compound scaffold has undeniably been a cornerstone in the development of life-saving kinase inhibitors. However, as the cases of Imatinib and Nilotinib illustrate, subtle structural modifications can lead to significant differences in cross-reactivity profiles. A thorough understanding of an inhibitor's selectivity is not merely an academic exercise but a critical step in translational research, informing predictions of clinical efficacy and potential adverse effects.
The methodologies outlined in this guide, from broad kinome scanning to specific enzymatic activity assays, provide a robust framework for the comprehensive evaluation of novel kinase inhibitors. By embracing these principles of rigorous, comparative profiling, the scientific community can continue to build upon the success of this remarkable scaffold to develop the next generation of safer and more effective targeted therapies.
References
- 1. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for the N-Arylation of Pyridinamines
The synthesis of N-arylated pyridinamines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of pharmaceuticals, including kinase inhibitors and other targeted therapeutics, owing to their unique electronic properties and ability to engage in crucial hydrogen bonding interactions.[1][2] However, the N-arylation of pyridinamines presents a distinct synthetic challenge. The endocyclic pyridine nitrogen can coordinate to the transition metal center, potentially leading to catalyst inhibition or undesired side reactions, complicating what might otherwise be a straightforward cross-coupling.[3][4]
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this critical transformation. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each method, explain the causal relationships behind ligand and catalyst selection, and provide the quantitative data necessary for researchers to make informed decisions for their specific synthetic challenges.
The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in the mid-1990s, the Buchwald-Hartwig amination has become the preeminent method for C-N bond formation, prized for its remarkable functional group tolerance and broad substrate scope.[5] For pyridinamine substrates, the key to success lies in the judicious choice of a supporting phosphine ligand, which has evolved significantly over the years.
Mechanistic Rationale
The catalytic cycle is a well-established, three-stage process. The choice of ligand is critical as it must stabilize the palladium center, facilitate each elementary step, and prevent the formation of off-cycle, inactive species.
-
Oxidative Addition: A Pd(0)Ln complex initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The pyridinamine coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the N-arylated pyridinamine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are essential here as they promote this final step.[3][6]
Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.
Performance Data & Ligand Selection
The evolution from simple monodentate ligands (e.g., P(t-Bu)3) to sophisticated biarylphosphine ligands has been pivotal. Ligands such as RuPhos, BrettPhos, and Xantphos provide the necessary steric bulk to accelerate reductive elimination and stabilize the catalytic species, leading to higher yields and broader applicability, especially for challenging substrates like 3-halo-2-aminopyridines.[3][7]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOt-Bu | Toluene | 100 | 16 | 83 | [3] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | NaOt-Bu | Toluene | 100 | 16 | 78 | [3] |
| Pd₂(dba)₃ / SPhos | SPhos | NaOt-Bu | Toluene | 100 | 16 | 76 | [3] |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | ~85 | [6] |
| PdCl₂(PPh₃)₂ / Xantphos | Xantphos | NaOt-Bu | Toluene | Reflux | 7 | 82 | [8][9] |
Data is for the coupling of various aminopyridines with aryl bromides and serves as a representative comparison.
Representative Experimental Protocol: N-Arylation using a Pre-catalyst
Using a well-defined pre-catalyst (e.g., RuPhos-Pd-G3) enhances reproducibility by ensuring the efficient generation of the active Pd(0) species.
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-2-aminopyridine (1.0 mmol), the desired aryl amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inerting: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the RuPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%) followed by anhydrous, degassed toluene (5 mL).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the desired N-arylated product.[3]
The Classical Alternative: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the historical precedent for C-N cross-coupling, traditionally requiring harsh conditions and stoichiometric copper.[10] The "Renaissance of Ullmann chemistry" in the 21st century was driven by the discovery that using ligands with a copper source renders the reaction catalytic and significantly milder.[11]
Mechanistic Rationale
The mechanism of the ligated Ullmann reaction is distinct from its palladium-catalyzed counterpart. While still the subject of study, a common proposal involves a Cu(I)/Cu(III) cycle.[12]
-
Complex Formation: The amine substrate reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex. The ligand (e.g., a diamine) coordinates to the copper center.
-
Oxidative Addition: The aryl halide adds to the copper amide complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species to continue the cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann Condensation.
Performance Data & Ligand Selection
Modern Ullmann conditions are significantly milder due to the use of ligands that solubilize the copper catalyst and facilitate the reaction. Simple, inexpensive ligands like 1,2-diamines (e.g., TMEDA), N,O-bidentate ligands, or amino acids are often highly effective.[13][14] Copper systems are particularly attractive for their low cost.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | Pipecolinic Acid | K₂CO₃ | DMF | 110 | 20 | 79 | [14] |
| CuO Nanoparticles | None | K₃PO₄ | Toluene | 180 | 18 | 81 | [15] |
| CuI | 8-Quinolinol | K₂CO₃ | DMF | 120 | 24 | 76 | [14] |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | ~90 | [11] |
Data is for the N-arylation of various N-heterocycles with aryl halides.
Representative Experimental Protocol: Ligand-Accelerated Ullmann Reaction
-
Vessel Preparation: Add CuI (0.1 mmol, 10 mol%), pipecolinic acid (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) to a Schlenk tube.
-
Reagent Addition: Add the aryl iodide (1.0 mmol), the aminopyridine (1.2 mmol), and DMF (2 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 20 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[14]
The Earth-Abundant Alternative: Nickel-Catalyzed N-Arylation
Nickel catalysis has emerged as a powerful, cost-effective, and sustainable alternative to palladium.[16] Nickel catalysts often exhibit unique reactivity, showing particular prowess in activating historically challenging C-Cl bonds and operating via different mechanistic pathways.
Mechanistic Rationale
The most common pathway is a Ni(0)/Ni(II) cycle, analogous to palladium. However, nickel has a greater propensity to engage in single-electron transfer (SET) events, opening up radical-based mechanisms, especially when paired with photoredox catalysts. For the simple cross-coupling, the cycle mirrors that of palladium, but the relative rates of each step can differ significantly. The choice of ligand, often an N-heterocyclic carbene (NHC) or a specialized phosphine, is crucial for stabilizing the active nickel species.[17]
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for N-arylation.
The Modern Frontier: Dual Photoredox/Nickel Catalysis
The merger of photoredox and transition metal catalysis represents a paradigm shift, enabling difficult cross-couplings to occur under exceptionally mild conditions.[18] For N-arylation, this dual system circumvents the need for high temperatures to drive reductive elimination.
Mechanistic Rationale
This approach uses visible light to generate a Ni(III) intermediate, from which C-N reductive elimination is much more facile.
-
A standard Ni(0)/Ni(II) oxidative addition occurs to form a Ni(II)-aryl complex.
-
After coordination of the amine, a light-excited photocatalyst ([PC]*) oxidizes the Ni(II) complex to a high-energy Ni(III) species.
-
This Ni(III) intermediate undergoes rapid reductive elimination to form the C-N bond and a Ni(I) complex.
-
The Ni(I) is then reduced back to the active Ni(0) catalyst by the reduced photocatalyst ([PC]•⁻), closing both catalytic cycles.
This process allows the reaction to proceed at or below room temperature, offering unparalleled tolerance for sensitive functional groups.[18][19]
Caption: Dual catalytic cycle for Photoredox/Nickel-mediated N-arylation.
Comparative Analysis & Catalyst Selection Guide
Choosing the right catalyst system is a matter of balancing cost, substrate scope, functional group tolerance, and reaction conditions.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) | Nickel | Dual Photoredox/Nickel |
| Metal Cost | High | Low | Low | Low |
| Ligand Cost | High (Biarylphosphines) | Low (Diamines, Amino Acids) | Moderate (NHCs, Phosphines) | Moderate |
| Generality | Very High (Workhorse Method) | Good, sometimes substrate-specific | Good, excels with Ar-Cl | Evolving, very promising |
| Temp. | High (80-120 °C) | High (100-180 °C) | Moderate to High (60-110 °C) | Very Low (Room Temp) |
| Tolerance | Good to Excellent | Moderate | Good | Excellent |
| Key Advantage | Broadest reliability & scope | Low cost, simple ligands | Activates aryl chlorides | Extremely mild conditions |
| Key Disadvantage | Cost, potential for catalyst poisoning | Harsher conditions, narrower scope | Air/moisture sensitivity | Requires specific light setup |
Decision-Making Workflow for Catalyst Selection
Caption: A decision guide for initial catalyst system selection.
Conclusion and Future Outlook
While palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and reliable method for the N-arylation of pyridinamines, the field is rapidly evolving.[1] The economic and sustainability advantages of copper and nickel are driving significant research, leading to increasingly robust and mild protocols.[11][16] The advent of photoredox catalysis, in particular, has opened the door to performing these transformations at room temperature, a previously elusive goal that is critical for complex molecule synthesis and late-stage functionalization.[18] The future of this field will undoubtedly focus on further expanding the capabilities of base-metal catalysts, lowering catalyst loadings, and designing systems that operate with maximum efficiency under the mildest conditions possible.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Janis Louie - Wikipedia [en.wikipedia.org]
- 18. Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Biological Versatility of Substituted Piperazinyl Pyridines
The intersection of the piperazine and pyridine scaffolds has yielded a rich chemical space for the development of novel therapeutic agents. The inherent structural features of the piperazinyl pyridine core—a six-membered aromatic pyridine ring coupled with a six-membered saturated diazacyclohexane (piperazine)—offer a unique combination of rigidity and flexibility, along with multiple points for substitution. This allows for the fine-tuning of physicochemical properties and biological activities. This guide provides a comparative analysis of the diverse biological activities of substituted piperazinyl pyridines, with a focus on their antimicrobial, anticancer, and antipsychotic properties, supported by experimental data and detailed methodologies.
The Piperazinyl Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a common pharmacophore found in numerous clinically used drugs, valued for its ability to improve aqueous solubility and oral bioavailability.[1] When coupled with a pyridine ring, another key heterocycle in drug discovery, the resulting scaffold gains specific electronic and steric properties that can be modulated by various substituents. The position and nature of these substituents on both the pyridine and piperazine rings dramatically influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects.
Comparative Analysis of Biological Activities
The versatility of the piperazinyl pyridine core is evident in its demonstrated efficacy across different therapeutic areas. Below, we compare the activity of various substituted analogues, highlighting key structure-activity relationships (SAR).
Antimicrobial Activity
Substituted piperazinyl pyridines have emerged as potent antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes.
Structure-Activity Relationship Insights:
-
Substitution on the Pyridine Ring: The introduction of electron-withdrawing groups, such as a cyano group, on the pyridine ring has been shown to enhance antibacterial activity.[2]
-
Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is critical. Bulky aromatic or heteroaromatic rings often lead to increased potency. For instance, the introduction of a thiophen-3-ylethyl group on the piperazine ring has been shown to be a promising substituent for activity against Gram-positive bacteria.[3]
Comparative Data:
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| JH-LPH-97 | Ortho-substituted pyridine | K. pneumoniae 10031 | 0.10 | [4] |
| JH-LPH-106 | Not specified | E. coli 25922 | 0.63 | [4] |
| JH-LPH-107 | Not specified | K. pneumoniae 10031 | 0.04 | [4] |
| Compound 2g | Flavonol with N-substituted piperazine | S. aureus | 6.25 | [5] |
| Compound 2g | Flavonol with N-substituted piperazine | E. coli | 25 | [5] |
| Compound 308 | Not specified | MRSA | 2 | [6] |
| Compound 328 | Not specified | S. aureus | 2 | [6] |
Anticancer Activity
The piperazinyl pyridine scaffold has been successfully exploited to develop potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable mechanism is the induction of apoptosis (programmed cell death) in cancer cells.
Structure-Activity Relationship Insights:
-
Piperazine as a Linker: The piperazine moiety often serves as a linker connecting the pyridine core to other functionalities that are crucial for anticancer activity. The di-substitution pattern at the N4 position of a thiosemicarbazone attached to a pyridine ring, which can include a piperazine, is a critical prerequisite for high activity.[7]
-
Induction of Apoptosis: Many piperazinyl pyridine derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, the compound designated as PCC has been shown to induce the release of cytochrome c from mitochondria and activate caspases 3, 7, 8, and 9 in liver cancer cells.[8]
Comparative Data:
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PCC | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [8] |
| PCC | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [8] |
| Compound 1 | HepG2 | Liver Cancer | 4.5 ± 0.3 | [9] |
| Compound 1 | MCF-7 | Breast Cancer | 6.3 ± 0.4 | [9] |
| Compound 2 | HepG2 | Liver Cancer | 7.5 ± 0.1 | [9] |
| L¹ | HCT116 p53+/+ | Colon Cancer | 1.524 ± 0.445 | [10] |
| L¹ | HCT116 p53-/- | Colon Cancer | 0.128 ± 0.012 | [10] |
| Compound 11 | VEGFR-2 | (Enzyme Inhibition) | 0.19 | [11] |
Antipsychotic Activity
Piperazinyl pyridine derivatives are prominent in the development of atypical antipsychotics. Their mechanism of action typically involves modulating neurotransmitter systems, particularly dopamine and serotonin pathways in the brain.[12][13]
Structure-Activity Relationship Insights:
-
Receptor Affinity: The antipsychotic potential is heavily dependent on the compound's affinity for dopamine D2 and serotonin 5-HT2A receptors. A high 5-HT2A/D2 binding ratio is often characteristic of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.[14]
-
Lipophilic and Electronic Characteristics: The affinity for dopamine receptors is influenced by the lipophilic and electronic characteristics of the substituent on the pyridine ring. A cyano moiety has been identified as an optimal choice in some series.[15]
Comparative Data:
| Compound ID | Receptor Target | Binding Affinity (IC50/Ki) | Reference |
| Thiophene 40 | 5-HT1A | IC50 = 0.07 nM | [16] |
| Compound 11 | D2, 5-HT1A, 5-HT2A | High affinity | [17] |
| Compound 2 | 5-HT2A/D2 ratio | >1 (pKi values) | [14] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments used in the evaluation of substituted piperazinyl pyridines.
Synthesis of Substituted Piperazinyl Pyridines
A common and versatile method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination.[18]
Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis [18]
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (e.g., 4-chloropyridine) (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3) (0.01-0.05 eq), and a phosphine ligand (e.g., BINAP) (0.02-0.10 eq).
-
Add a strong base (e.g., sodium tert-butoxide) and anhydrous toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperazinyl pyridine.
Caption: General workflow for the synthesis of substituted piperazinyl pyridines.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
Protocol: Broth Microdilution for MIC Determination [20][21]
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23]
Protocol: MTT Assay for Cytotoxicity [24][25]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted piperazinyl pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
Antipsychotic Activity Evaluation: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the dopamine D2 receptor.[26][27][28]
Protocol: Dopamine D2 Receptor Radioligand Binding Assay [27][28][29]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
Mechanistic Insights: Signaling Pathways
The biological activities of substituted piperazinyl pyridines are underpinned by their interactions with specific molecular targets and signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer piperazinyl pyridines trigger apoptosis through the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to cell death.[8]
Caption: Simplified overview of apoptosis induction by piperazinyl pyridines.
Antipsychotic Mechanism: Dopamine and Serotonin Receptor Modulation
The therapeutic effects of atypical antipsychotics are largely attributed to their combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis.[30][31] Simultaneous blockade of 5-HT2A receptors can increase dopamine release in other brain regions, which may help to reduce negative symptoms and motor side effects.[1][32]
References
- 1. youtube.com [youtube.com]
- 2. Piperazinyl oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Piperazinyl fragment improves anticancer activity of Triapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. benchchem.com [benchchem.com]
- 29. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 31. youtube.com [youtube.com]
- 32. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Validating-the-Mechanism-of-Action-of-6-4-Methylpiperazin-1-yl-pyridin-3-amine-Based-Inhibitors-A-Comparative-Analysis-of-Imatinib-and-Its-Successors
A Senior Application Scientist's Guide to Validating Tyrosine Kinase Inhibitor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The discovery of the 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold as a privileged structure in kinase inhibition marked a turning point in targeted cancer therapy. Imatinib, the pioneering drug built on this framework, transformed the prognosis for patients with Chronic Myeloid Leukemia (CML) and certain Gastrointestinal Stromal Tumors (GIST).[1] This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the mechanism of action of Imatinib and its second and third-generation successors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The-Molecular-Challenge-Constitutively-Active-Tyrosine-Kinases
At the heart of CML lies the Bcr-Abl fusion protein, a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation. This rogue enzyme relentlessly phosphorylates downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis.[2] Similarly, many GISTs are driven by mutations in the c-KIT or PDGFRA receptor tyrosine kinases.[1] The therapeutic strategy, therefore, is to selectively inhibit these kinases.
Imatinib and its successors are ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[2][3] This effectively shuts down the aberrant signaling cascade.
Visualizing-the-Mechanism-BCR-ABL-Signaling-and-TKI-Inhibition
Caption: The BCR-ABL signaling pathway and points of inhibition by TKIs.
Comparative-Analysis-of-BCR-ABL-Tyrosine-Kinase-Inhibitors
The evolution of TKIs has been driven by the need to overcome resistance to Imatinib and improve efficacy.[4] Second-generation inhibitors like Nilotinib and Dasatinib, and the third-generation Ponatinib, offer increased potency and activity against a wider range of Bcr-Abl mutations.[5][6]
| Inhibitor | Generation | Binding Conformation | Key Advantages | Notable Limitations |
| Imatinib | First | Inactive ("DFG-out") | First-line therapy for CML and GIST | Resistance due to kinase domain mutations |
| Nilotinib | Second | Inactive ("DFG-out") | 20-30x more potent than Imatinib against wild-type Bcr-Abl | Ineffective against the T315I "gatekeeper" mutation |
| Dasatinib | Second | Active and Inactive ("DFG-in" and "DFG-out") | >300x more potent than Imatinib; active against many Imatinib-resistant mutations | Ineffective against the T315I mutation |
| Bosutinib | Second | Active ("DFG-in") | Dual Src/Abl inhibitor; effective against many imatinib-resistant mutations | Ineffective against T315I and V299L mutations[7] |
| Ponatinib | Third | Inactive ("DFG-out") | Pan-mutational inhibitor, effective against the T315I mutation[8] | Associated with serious cardiovascular events[9] |
Experimental-Validation-A-Step-by-Step-Guide
Validating the mechanism of action of these inhibitors requires a multi-faceted approach, from biochemical assays to cellular and structural analyses.
1-Biochemical-Assays-Quantifying-Inhibitory-Potency
The initial step is to determine the inhibitor's potency against the target kinase. This is typically achieved through in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, combine the recombinant Bcr-Abl enzyme, a suitable substrate (e.g., GST-Crk), and serial dilutions of the TKI.
-
Initiation: Start the kinase reaction by adding ATP, including γ-³²P-ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the substrate.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative IC50 Data Against Wild-Type Bcr-Abl
| Compound | Cell Line | IC50 (nM) |
| Imatinib | Ba/F3-p210 | ~200-600 |
| Nilotinib | Ba/F3-p210 | ~20-45 |
| Dasatinib | Ba/F3-p210 | ~1-9 |
Note: IC50 values are representative and can vary based on experimental conditions.[5]
2-Cell-Based-Assays-Confirming-Cellular-Activity
While biochemical assays are crucial, it is essential to confirm that the inhibitor is active in a cellular context. Cellular proliferation assays are the gold standard for this.
Protocol: Cellular Proliferation Assay (MTS/MTT)
-
Cell Seeding: Plate Bcr-Abl-dependent cells (e.g., Ba/F3-p210) in a 96-well plate.
-
Treatment: Add serial dilutions of the TKI to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTS/MTT Addition: Add a tetrazolium salt solution (MTS or MTT) to each well.
-
Incubation and Reading: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
3-Target-Engagement-Assays-Verifying-Direct-Binding
To confirm that the inhibitor directly binds to its intended target in a cellular environment, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the TKI or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated, denatured proteins.
-
Analysis: Analyze the supernatant (containing soluble, stable protein) by Western blotting using an antibody specific for the target kinase.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the target protein.
4-Biophysical-Assays-Characterizing-Binding-Kinetics
Understanding the binding kinetics (association and dissociation rates) provides deeper insights into the inhibitor's mechanism. Surface Plasmon Resonance (SPR) is a widely used label-free technique for this.[10]
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the purified kinase onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the TKI over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the inhibitor.
-
Kinetic Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
5-Structural-Biology-Visualizing-the-Inhibitor-Target-Interaction
X-ray crystallography provides high-resolution structural information on how the inhibitor binds to the kinase domain. This is invaluable for understanding the molecular basis of its potency and selectivity, as well as for designing next-generation inhibitors.
Workflow-for-Comparative-TKI-Potency-Evaluation
Caption: General experimental workflow for comparing TKI potency.
Overcoming-Resistance-The-Next-Frontier
A major challenge in TKI therapy is the emergence of drug resistance, most commonly due to point mutations in the Bcr-Abl kinase domain.[11] Validating the mechanism of action of next-generation inhibitors involves demonstrating their efficacy against these resistant mutants.
Comparative IC50 (nM) Against Imatinib-Resistant Bcr-Abl Mutations
| Mutation | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| G250E | >10,000 | 110 | 5 | 2 |
| Y253H | >10,000 | 37 | 3 | 2 |
| E255K | >10,000 | 25 | 3 | 0.5 |
| T315I | >10,000 | >10,000 | >10,000 | 4 |
Data is representative and compiled from various sources.
This comparative data, generated using the assays described above, is critical for guiding the clinical use of these inhibitors in patients who have developed resistance to prior therapies.
Conclusion
The validation of the mechanism of action of this compound-based inhibitors is a rigorous, multi-step process. By employing a combination of biochemical, cellular, biophysical, and structural biology techniques, researchers can build a comprehensive understanding of an inhibitor's potency, selectivity, and efficacy against both wild-type and mutant kinases. This detailed characterization is the bedrock of rational drug design and the continued success of targeted therapies in oncology.
References
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The second generation of BCR-ABL tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bosutinib - Wikipedia [en.wikipedia.org]
- 8. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 9. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a substituted pyridine derivative, presents a unique set of handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before any handling operation, a thorough understanding of the compound's hazard profile is paramount. Based on its GHS classification, this compound is a compound that demands respect and careful handling.[1][2]
Key Hazards:
-
Harmful if swallowed: Demonstrates acute oral toxicity.[1][2]
-
Causes skin irritation: Can lead to localized redness, itching, and inflammation upon contact.[1][2]
-
Causes serious eye irritation: Poses a significant risk of damage to the eyes.[1][2]
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]
This profile is typical for many heterocyclic amines used in medicinal chemistry and underscores the need for a multi-layered approach to personal protection.
Core Principles of Safe Handling: A Self-Validating System
The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint, and the causality behind each recommendation is explained to foster a deep understanding of why these measures are critical.
Personal Protective Equipment (PPE) is essential, but it should never be the sole line of defense. Engineering controls are designed to minimize exposure at the source.
-
Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The containment provided by a fume hood is critical to prevent the inhalation of fine powders and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.
The selection and correct use of PPE are crucial for preventing direct contact with the chemical. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for large quantities or when there is a significant splash risk. | Protects against accidental splashes to the eyes, which can cause serious irritation.[3][4] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves. Check for any signs of degradation or puncture before use. Double-gloving is recommended for extended handling periods. | Provides a barrier against skin contact, which can cause irritation.[3][4] Nitrile offers good resistance to a broad range of chemicals. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination.[5] |
| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents inhalation of the compound, which can cause respiratory irritation.[3][4] Engineering controls are the preferred method for respiratory protection. |
The Logic of Donning and Doffing PPE
The order in which you put on and take off your PPE is as important as the PPE itself. The goal is to prevent the transfer of contaminants from the "dirty" exterior of your PPE to your skin or clothing.
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural guide for the safe handling of this compound.
-
Preparation and Pre-Handling Check:
-
Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them inside the fume hood.
-
Don the required PPE in the correct order as illustrated in Figure 1.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
Securely close the main container immediately after use.
-
-
In Case of a Spill:
-
For small spills within the fume hood, use an absorbent material to collect the spilled solid.
-
Place the contaminated absorbent material in a designated, sealed waste container.
-
Decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling:
-
Ensure all containers are properly sealed and labeled.
-
Clean all non-disposable equipment that has come into contact with the chemical.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must be considered contaminated waste.
-
Place these materials in a designated, sealed waste bag or container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with their contents.
-
Store waste containers in a designated satellite accumulation area until they are collected for disposal by your institution's environmental health and safety department.
-
References
- 1. This compound | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ethz.ch [ethz.ch]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. cdc.gov [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
